4-[2-(Benzylideneamino)ethyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[2-(benzylideneamino)ethyl]phenol |
InChI |
InChI=1S/C15H15NO/c17-15-8-6-13(7-9-15)10-11-16-12-14-4-2-1-3-5-14/h1-9,12,17H,10-11H2 |
InChI Key |
MXBLMHZZTHPSFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NCCC2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 4-[2-(benzylideneamino)ethyl]phenol from tyramine and benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the Schiff base 4-[2-(benzylideneamino)ethyl]phenol, derived from the condensation reaction of tyramine and benzaldehyde. This document provides comprehensive experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow, alongside a discussion of the potential biological significance of this class of compounds.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone. The resulting imine linkage is often crucial for their biological activity, which can include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
The target molecule, this compound, incorporates a phenolic moiety from tyramine, a naturally occurring monoamine, and a benzylidene group from benzaldehyde. This combination of structural features makes it an interesting candidate for biological evaluation, particularly in the fields of antimicrobial and anticancer research. The presence of the phenolic hydroxyl group and the imine functionality provides potential sites for metal chelation, which can further enhance biological activity.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between tyramine and benzaldehyde. The reaction proceeds via a nucleophilic addition of the primary amine of tyramine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the stable imine product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure adapted from established methods for Schiff base synthesis.[1] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Tyramine (4-(2-aminoethyl)phenol)
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine (1.0 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring. In a separate container, dissolve benzaldehyde (1.0 equivalent) in a small volume of absolute ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of benzaldehyde to the stirred solution of tyramine at room temperature.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Tyramine | C₈H₁₁NO | 137.18 | White crystalline solid | 164-165 | 170-180 (at 5 mmHg) |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 | 178.1 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molar Mass ( g/mol ) | 225.29 |
| Appearance | Crystalline solid |
| Melting Point (°C) | Data not consistently reported, requires experimental determination. |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300-3500 (O-H stretch, phenolic), ~1630 (C=N stretch, imine) |
| ¹H NMR Spectroscopy (CDCl₃, δ ppm) | ~8.3 (s, 1H, -CH=N-), ~7.8-7.2 (m, 9H, Ar-H), ~3.8 (t, 2H, -CH₂-N=), ~2.9 (t, 2H, Ar-CH₂-) |
| ¹³C NMR Spectroscopy (CDCl₃, δ ppm) | ~162 (-CH=N-), ~155 (C-OH), ~136-128 (Ar-C), ~62 (-CH₂-N=), ~35 (Ar-CH₂-) |
Note: The spectroscopic data are approximate values based on typical ranges for similar Schiff bases and require experimental verification for the specific compound.
Mandatory Visualizations
Reaction Mechanism
The formation of the Schiff base proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.
Caption: Generalized mechanism for Schiff base formation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of phenolic Schiff bases has demonstrated significant potential in drug development.
Antimicrobial Activity
Schiff bases are known to exhibit antibacterial and antifungal properties. The imine group is often implicated in their mechanism of action, which may involve the inhibition of essential enzymes or disruption of cell membrane integrity. The lipophilicity of the compound, enhanced by the benzylidene group, can facilitate its transport across microbial cell membranes.
Anticancer Activity
Many Schiff bases have been investigated for their anticancer properties. The proposed mechanisms of action are diverse and can involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
DNA Intercalation or Cleavage: Directly damaging the DNA of cancer cells.
The phenolic hydroxyl group can also contribute to the antioxidant or pro-oxidant activities of the molecule, which can play a role in its anticancer effects.
Generalized Signaling Pathway for Anticancer Activity
The following diagram illustrates a generalized signaling pathway that could be modulated by a phenolic Schiff base with anticancer properties.
Caption: A potential mechanism of anticancer action for a phenolic Schiff base.
Conclusion
The synthesis of this compound represents a straightforward and efficient method to produce a potentially bioactive Schiff base. This technical guide provides the foundational knowledge for its synthesis, characterization, and a framework for investigating its biological properties. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for the development of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of 4-[2-(benzylideneamino)ethyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Synthesis of 4-[2-(benzylideneamino)ethyl]phenol
A common and effective method for the synthesis of this compound is the condensation reaction between 4-(2-aminoethyl)phenol (tyramine) and benzaldehyde.[1][2][3]
Materials:
-
4-(2-aminoethyl)phenol (tyramine)
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4-(2-aminoethyl)phenol in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the Schiff base product.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The synthesized this compound is characterized using a suite of spectroscopic techniques to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]
-
The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][7]
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).
-
The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer.
-
The sample is dissolved in a suitable solvent, such as ethanol or DMSO, at a concentration of approximately 1x10⁻⁴ M.[8]
-
The spectrum is typically scanned over a wavelength range of 200-800 nm.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the analysis of its constituent functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 - 8.5 | Singlet | Imine proton (-N=CH-) |
| ~7.7 - 7.8 | Multiplet | 2 protons, ortho-protons of the benzylidene ring |
| ~7.3 - 7.5 | Multiplet | 3 protons, meta- and para-protons of the benzylidene ring |
| ~7.0 - 7.1 | Doublet | 2 protons, aromatic protons of the phenol ring ortho to the ethylamino group |
| ~6.7 - 6.8 | Doublet | 2 protons, aromatic protons of the phenol ring meta to the ethylamino group |
| ~4.8 - 5.5 | Singlet (broad) | 1 proton, phenolic hydroxyl group (-OH) |
| ~3.7 - 3.9 | Triplet | 2 protons, methylene group adjacent to the imine nitrogen (-N-CH₂-) |
| ~2.8 - 3.0 | Triplet | 2 protons, methylene group adjacent to the phenol ring (-CH₂-Ar) |
Note: The chemical shift of the phenolic -OH proton can be highly variable and may exchange with D₂O.[9]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | Imine carbon (-N=CH-) |
| ~155 - 158 | Phenolic carbon (-C-OH) |
| ~135 - 138 | Quaternary carbon of the benzylidene ring |
| ~130 - 132 | Aromatic CH carbons of the benzylidene ring |
| ~128 - 130 | Aromatic CH carbons of the phenol ring |
| ~127 - 129 | Quaternary carbon of the phenol ring |
| ~115 - 117 | Aromatic CH carbons of the phenol ring |
| ~60 - 65 | Methylene carbon adjacent to the imine nitrogen (-N-CH₂-) |
| ~35 - 40 | Methylene carbon adjacent to the phenol ring (-CH₂-Ar) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| ~3050 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | C-H stretch | Aliphatic C-H |
| ~1630 - 1600 | C=N stretch | Imine |
| ~1600 - 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 225 | [M]⁺ (Molecular Ion) |
| 148 | [M - C₆H₅]⁺ |
| 107 | [HO-C₆H₄-CH₂-CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Table 5: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Transition | Chromophore |
| ~250 - 280 | π → π | Aromatic rings |
| ~310 - 340 | n → π | Imine (-C=N-) |
Note: The exact absorption maxima can be influenced by the solvent used.[8][10]
Visualizations
The following diagrams illustrate the experimental and logical workflows for the synthesis and characterization of this compound.
References
- 1. jetir.org [jetir.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docbrown.info [docbrown.info]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
FT-IR and Mass Spectrometry of 4-[2-(benzylideneamino)ethyl]phenol
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic characterization of 4-[2-(benzylideneamino)ethyl]phenol, a Schiff base synthesized from tyramine and benzaldehyde. The document outlines the experimental protocols for its synthesis and analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), presenting the expected data in a clear, tabular format. Visualizations for the experimental workflow and fragmentation pathways are included to facilitate understanding.
Introduction
This compound is a Schiff base, a class of compounds characterized by the azomethine (-C=N-) functional group. These compounds are formed through the condensation of a primary amine with a carbonyl compound.[1] Schiff bases are of significant interest in medicinal and coordination chemistry due to their wide range of biological activities and ability to form stable metal complexes.[1][2] Accurate structural elucidation is paramount for understanding their properties and potential applications in drug development. This guide focuses on two primary analytical techniques for this purpose: FT-IR spectroscopy, for the identification of functional groups, and mass spectrometry, for the determination of molecular weight and structural fragments.
Experimental Protocols
A detailed methodology for the synthesis and spectroscopic analysis of this compound is presented below.
Synthesis of this compound
The synthesis is achieved via a condensation reaction between equimolar amounts of tyramine (4-hydroxyphenethylamine) and benzaldehyde.[3][4]
Materials:
-
Tyramine (4-(2-aminoethyl)phenol)
-
Benzaldehyde
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of tyramine in ethanol in a round-bottomed flask with gentle heating and stirring.
-
In a separate container, dissolve an equimolar amount of benzaldehyde in a minimal amount of ethanol.
-
Add the benzaldehyde solution dropwise to the tyramine solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 3-5 hours.[5] The reaction progress can be monitored using thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature, followed by cooling in an ice bath to facilitate precipitation of the product.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[3]
-
Dry the purified product, this compound, in a desiccator or vacuum oven.
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the synthesized molecule.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure:
-
Prepare the sample for analysis. For the KBr pellet method, mix a small amount of the dried product with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[6]
-
The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.
Instrumentation:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or direct infusion.
Procedure:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
The molecules are ionized in the ion source, typically using electron impact (EI), which causes fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).[7]
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Data Presentation and Interpretation
The following sections present the expected quantitative data from the FT-IR and Mass Spectrometry analyses of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of the C=N band and the phenolic O-H band, along with the disappearance of the primary amine (N-H) stretching bands from tyramine, confirms the formation of the Schiff base.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400–3200 | O–H Stretch (broad) | Phenol | Medium - Strong |
| 3100–3000 | C–H Stretch (sp²) | Aromatic Rings | Medium |
| 2950–2850 | C–H Stretch (sp³) | Ethyl Chain (CH₂) | Medium - Weak |
| 1640–1620 | C=N Stretch | Azomethine (Imine) | Medium - Strong |
| 1600–1450 | C=C Stretch | Aromatic Rings | Medium - Strong |
| 1270–1200 | C–O Stretch | Phenol | Strong |
This table presents predicted values based on typical ranges for functional groups and data from similar Schiff base compounds.[2][4][6]
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₁₅H₁₅NO. Its calculated molecular weight is 225.29 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern will be dictated by the stability of the resulting fragments.
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 225 | [C₁₅H₁₅NO]⁺ | Molecular Ion (M⁺) | The parent ion representing the intact molecule. |
| 107 | [HO-C₆H₄-CH₂]⁺ | [C₇H₇O]⁺ | Predicted Base Peak . Formed by cleavage alpha to the nitrogen, resulting in a stable benzylic cation stabilized by the hydroxyl group. This fragment is analogous to the base peak seen in tyrosol.[8] |
| 118 | [C₆H₅-CH=N-CH₂]⁺ | [C₈H₈N]⁺ | Formed by cleavage of the C-C bond between the ethyl group and the phenol ring. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A stable tropylium ion, a common fragment in compounds containing a benzyl group. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, common in aromatic compounds.[9] |
This table presents predicted fragmentation based on established chemical principles and data from structurally related compounds.[7][10]
Visualizations
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway in mass spectrometry.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. ionicviper.org [ionicviper.org]
- 4. ijltet.org [ijltet.org]
- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. whitman.edu [whitman.edu]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Properties of 4-[2-(benzylideneamino)ethyl]phenol Schiff Base
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of compounds in medicinal and materials chemistry due to their synthetic versatility and broad range of biological activities. This technical guide focuses on the chemical properties of 4-[2-(benzylideneamino)ethyl]phenol, a phenolic Schiff base synthesized from the condensation of tyramine and benzaldehyde. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and potential biological activities, supported by detailed experimental protocols and data compiled from scientific literature on analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of phenolic Schiff bases.
Introduction
Schiff bases, first reported by Hugo Schiff in 1864, are formed through the condensation of a primary amine with an active carbonyl compound.[1][2] The presence of the imine group in conjunction with other functional moieties, such as the phenolic hydroxyl group, imparts a wide array of chemical and biological properties. Phenolic Schiff bases, in particular, are recognized for their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4]
The target molecule of this guide, this compound, combines the structural features of tyramine, a biogenic amine, and benzaldehyde. The phenolic -OH group makes it a candidate for antioxidant applications, as it can participate in free radical scavenging.[5][6] The azomethine linkage is crucial for many of its biological activities and its ability to form stable complexes with metal ions.[7] This guide consolidates the expected chemical properties and provides standardized protocols for its synthesis and evaluation.
Synthesis and Mechanism
The synthesis of this compound is achieved via a nucleophilic addition-elimination reaction between tyramine (4-(2-aminoethyl)phenol) and benzaldehyde. The primary amine of tyramine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is typically followed by dehydration, often facilitated by refluxing in a suitable solvent like ethanol with an optional acid catalyst, to yield the final imine product.[2][8]
Spectroscopic and Physicochemical Characterization
Characterization of the synthesized compound is essential to confirm its structure and purity. The following sections detail the expected spectroscopic data based on its functional groups and data from analogous compounds.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups. The formation of the Schiff base is confirmed by the appearance of a strong absorption band for the azomethine group (C=N) and the disappearance of the characteristic bands of the reactants' primary amine (N-H) and carbonyl (C=O) groups.[9]
Table 1: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3400-3200 | O-H (Phenolic) | Broad band, indicating hydrogen bonding. |
| ~3080-3010 | C-H (Aromatic) | Stretching vibrations of sp² C-H bonds. |
| ~2950-2850 | C-H (Aliphatic) | Stretching vibrations of the ethyl bridge. |
| ~1640-1610 | C=N (Azomethine) | Strong, characteristic imine stretching band.[8] |
| ~1600, ~1500 | C=C (Aromatic) | Skeletal vibrations of the phenyl rings. |
| ~1250 | C-O (Phenolic) | Stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The predicted chemical shifts are based on the electronic environment of each nucleus.
Table 2: Predicted ¹H-NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Description |
|---|---|---|---|
| ~9.5-10.0 | Singlet (broad) | -OH | Phenolic proton; may exchange with D₂O. |
| ~8.3-8.5 | Singlet | -N=CH- | Characteristic azomethine proton signal.[10] |
| ~7.8-7.9 | Multiplet | Ar-H | Protons on the benzaldehyde ring ortho to the imine. |
| ~7.4-7.5 | Multiplet | Ar-H | Protons on the benzaldehyde ring meta/para to the imine. |
| ~7.1 | Doublet | Ar-H | Protons on the phenol ring ortho to the ethyl group. |
| ~6.8 | Doublet | Ar-H | Protons on the phenol ring ortho to the hydroxyl group. |
| ~3.8 | Triplet | -CH₂-N= | Methylene protons adjacent to the imine nitrogen. |
| ~2.9 | Triplet | Ar-CH₂- | Methylene protons adjacent to the phenol ring. |
Table 3: Predicted ¹³C-NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Description |
|---|---|---|
| ~160-165 | -N=C H- | Azomethine carbon. |
| ~155 | C -OH | Phenolic carbon attached to the hydroxyl group. |
| ~136 | Ar-C | Quaternary carbon of the benzaldehyde ring. |
| ~130-132 | Ar-CH | Aromatic carbons of the benzaldehyde ring. |
| ~130 | Ar-CH | Phenolic ring carbons ortho to the ethyl group. |
| ~129 | Ar-C | Quaternary carbon of the phenol ring. |
| ~115 | Ar-CH | Phenolic ring carbons ortho to the hydroxyl group. |
| ~60 | -C H₂-N= | Methylene carbon adjacent to the imine nitrogen. |
| ~35 | Ar-C H₂- | Methylene carbon adjacent to the phenol ring. |
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to the aromatic systems and the azomethine group. The precursor tyramine exhibits maxima at approximately 222 nm and 276 nm.[11]
Table 4: Expected UV-Visible Spectral Data
| λ_max (nm) | Molar Absorptivity (ε) | Transition | Chromophore |
|---|---|---|---|
| ~270-290 | High | π → π* | Phenyl rings |
| ~310-340 | Moderate | n → π* | Azomethine (-C=N-) group[12][13] |
Core Chemical Properties and Biological Activity
The unique combination of a phenolic hydroxyl group and an imine moiety confers important chemical properties, particularly antioxidant and antimicrobial activities.
Antioxidant Activity
Phenolic Schiff bases are effective antioxidants.[3] The primary mechanism is free radical scavenging via Hydrogen Atom Transfer (HAT) from the phenolic -OH group.[5] This process neutralizes reactive oxygen species (ROS), such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, converting them into more stable forms. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.
Table 5: Potential Biological Activities of Phenolic Schiff Bases
| Activity | Mechanism / Target | References |
|---|---|---|
| Antioxidant | Free radical scavenging via HAT/SET from the phenolic group. | [5][14] |
| Antimicrobial | The azomethine group can interfere with microbial cell wall synthesis or chelate essential metal ions, inhibiting enzyme function. | [4][7] |
| Anticancer | May induce apoptosis or interact with DNA. | [2] |
| Anti-inflammatory | Inhibition of inflammatory enzymes. |[2] |
Experimental Protocols
Protocol for Synthesis
-
Reactant Preparation : Dissolve tyramine (1.37 g, 0.01 mol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve benzaldehyde (1.06 g, 0.01 mol) in 20 mL of absolute ethanol.
-
Reaction : Add the benzaldehyde solution dropwise to the tyramine solution while stirring. Add 2-3 drops of glacial acetic acid as a catalyst.[2]
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : After completion, cool the reaction mixture in an ice bath. The solid precipitate will form.
-
Purification : Filter the product using suction filtration and wash the solid with 10 mL of cold ethanol to remove unreacted starting materials.
-
Drying : Dry the purified product in a vacuum oven at 50°C for several hours. Record the yield and determine the melting point.
Protocol for DPPH Radical Scavenging Assay
-
Stock Solutions : Prepare a 1 mg/mL stock solution of the synthesized Schiff base in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Ascorbic acid can be used as a positive control.
-
Assay : In a series of test tubes, add different concentrations of the Schiff base solution (e.g., 10, 20, 50, 100 µg/mL). Adjust the final volume to 2 mL with methanol.
-
Reaction Initiation : Add 2 mL of the 0.1 mM DPPH solution to each tube. Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[6]
-
Measurement : Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. A control sample contains only methanol and the DPPH solution.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol for Antimicrobial Screening (Disc Diffusion Method)
-
Culture Preparation : Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation : Evenly swab the microbial inoculum onto the surface of Mueller-Hinton agar plates.
-
Disc Application : Prepare stock solutions of the Schiff base in a solvent like DMSO. Aseptically place sterile paper discs (6 mm diameter) onto the agar surface. Impregnate each disc with a specific volume (e.g., 20 µL) of the Schiff base solution at various concentrations.
-
Controls : Use a disc with the pure solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin) as positive controls.[15]
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Analysis : Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Disclaimer: The quantitative spectral data presented in this guide are predicted values based on the chemical structure and published data for analogous compounds. Experimental verification is required for precise characterization.
References
- 1. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. rsisinternational.org [rsisinternational.org]
- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. UV-Vis Spectrum of Tyramine | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scielo.br [scielo.br]
An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(benzylideneamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data and methodologies related to the solubility and melting point of the Schiff base compound 4-[2-(benzylideneamino)ethyl]phenol (CAS No. 87201-83-0). Due to the limited availability of specific experimental data for this compound, this guide also includes information on a structurally similar compound, 4-(benzylideneamino)phenol, to provide a comparative reference. Furthermore, detailed experimental protocols for determining these key physicochemical properties are presented, alongside a general workflow for the synthesis and characterization of such compounds.
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile (Qualitative) |
| This compound | 87201-83-0 | C15H15NO | 225.29 | Not Available | Not Available |
| 4-(benzylideneamino)phenol | 4316-52-7 | C13H11NO | 197.23 | 147 °C[1] | More soluble in polar organic solvents such as ethanol and methanol.[1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the melting point and solubility of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. The procedure outlined below describes the capillary method, which is widely used for this purpose.
Apparatus:
-
Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of the compound
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is placed in a mortar and finely ground with a pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Melting Point Measurement:
-
For an unknown compound, a rapid heating rate is initially used to determine an approximate melting range.
-
For a more precise measurement, the apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
-
Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability and formulation development. A common method to qualitatively and quantitatively assess solubility is described below.
Materials:
-
A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Vials or test tubes with closures
-
Vortex mixer or shaker
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath)
Qualitative Solubility Assessment:
-
Approximately 1-5 mg of the compound is weighed and placed into a vial.
-
A small volume (e.g., 0.1 mL) of the selected solvent is added.
-
The mixture is vortexed for 1-2 minutes.
-
The sample is visually inspected for dissolution.
-
If the solid dissolves, it is classified as "soluble." If it does not, another aliquot of the solvent is added, and the process is repeated up to a certain volume (e.g., 1 mL).
-
If the compound remains undissolved, it can be classified as "sparingly soluble" or "insoluble" in that solvent at that temperature.
Quantitative Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial to create a saturated solution.
-
The vial is sealed and agitated in a temperature-controlled shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered (using a syringe filter, for example) to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Characterization Workflow
As no specific signaling pathways for this compound were identified, a generalized experimental workflow for the synthesis and characterization of such a Schiff base is presented below. This process typically involves the condensation reaction between an amine (tyramine) and an aldehyde (benzaldehyde).
Caption: General workflow for the synthesis and characterization of a Schiff base.
References
Crystal Structure Analysis of 4-[2-(benzylideneamino)ethyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of the Schiff base, 4-[2-(benzylideneamino)ethyl]phenol. While a dedicated crystallographic study for this specific compound is not publicly available, this document outlines the expected experimental protocols and presents representative data based on the analysis of closely related structures. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and structural elucidation of novel Schiff bases for potential therapeutic applications.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, including antibacterial, antifungal, and anticancer activities.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Therefore, single-crystal X-ray diffraction analysis is a critical technique for elucidating the precise molecular geometry, intermolecular interactions, and crystal packing, which are essential for understanding structure-activity relationships and for rational drug design.
This guide details the synthesis, crystallization, and structural analysis workflow for this compound, a Schiff base derived from the condensation of benzaldehyde and 4-(2-aminoethyl)phenol.
Experimental Protocols
The following sections describe the typical experimental procedures for the synthesis, crystallization, and characterization of this compound.
Synthesis of this compound
The synthesis of the title Schiff base is typically achieved through a condensation reaction between an aldehyde (benzaldehyde) and a primary amine (4-(2-aminoethyl)phenol).[1]
Materials:
-
Benzaldehyde
-
4-(2-aminoethyl)phenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Equimolar amounts of benzaldehyde and 4-(2-aminoethyl)phenol are dissolved in absolute ethanol in separate flasks.
-
The ethanolic solution of benzaldehyde is added dropwise to the stirred solution of 4-(2-aminoethyl)phenol at room temperature.
-
A few drops of glacial acetic acid are added to the reaction mixture to catalyze the reaction.
-
The mixture is then refluxed for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystalline product.
Crystallization
Single crystals suitable for X-ray diffraction analysis are typically grown using slow evaporation techniques.
Procedure:
-
The purified Schiff base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to prepare a saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is left undisturbed in a loosely covered container at room temperature to allow for slow evaporation of the solvent.
-
Over a period of several days to weeks, single crystals of the compound are expected to form.
X-ray Data Collection and Structure Refinement
The crystallographic data is collected using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα).
-
The collected data are processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation
The following tables summarize representative crystallographic data and structure refinement parameters for a Schiff base with a similar structural motif, (E)-4-Chloro-2-{[4-(dimethylamino)benzylidene]amino}phenol, as specific data for the title compound is not available.[2]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₅H₁₅ClN₂O |
| Formula Weight | 274.74 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.411(5) Å, b = 12.314(5) Å, c = 29.684(5) Å |
| Volume | 2709(2) ų |
| Z | 8 |
| Density (calculated) | 1.345 Mg/m³ |
| Absorption Coefficient | 0.28 mm⁻¹ |
| F(000) | 1152 |
| Crystal Size | 0.03 x 0.02 x 0.01 mm |
| Theta Range for Data Collection | 2.1 to 26.0° |
| Reflections Collected | 2346 |
| Independent Reflections | 2346 [R(int) = 0.0000] |
| Goodness-of-fit on F² | 1.10 |
| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.102 |
| R indices (all data) | R1 = 0.045, wR2 = 0.104 |
| Largest Diff. Peak and Hole | 0.20 and -0.20 e.Å⁻³ |
Mandatory Visualization
The following diagrams illustrate the key workflows in the crystal structure analysis of this compound.
References
Characterization of Novel Schiff Bases Derived from Tyramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel Schiff bases derived from tyramine. Tyramine, a naturally occurring biogenic amine, serves as a versatile precursor for the synthesis of Schiff bases, a class of compounds known for their diverse pharmacological activities. This document details the experimental protocols for their synthesis and characterization and presents key quantitative data in a structured format for comparative analysis. Furthermore, it includes visualizations of the synthetic workflow to facilitate a deeper understanding of the processes involved.
Synthesis of Tyramine-Derived Schiff Bases
The synthesis of Schiff bases from tyramine typically involves the condensation reaction between tyramine and a suitable aldehyde or ketone. The general reaction scheme involves the nucleophilic attack of the primary amine group of tyramine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond.
A representative synthetic protocol is the reaction of tyramine with a substituted aromatic aldehyde in an alcoholic solvent, often under reflux conditions.[1][2] The use of a catalyst, such as a few drops of glacial acetic acid, can facilitate the reaction.[2] The resulting Schiff base product can then be isolated and purified by recrystallization.
General Experimental Protocol for Synthesis
The following is a generalized procedure for the synthesis of a tyramine-derived Schiff base:
-
Dissolution of Reactants: Equimolar amounts of tyramine and the desired aldehyde are dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[1][3]
-
Reaction: The reaction mixture is refluxed for a period ranging from 2 to 8 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.[2]
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from a suitable solvent to obtain the pure Schiff base.[2][4]
The workflow for the synthesis and characterization of tyramine-derived Schiff bases is illustrated in the following diagram:
Caption: General workflow for the synthesis and characterization of tyramine Schiff bases.
Spectroscopic Characterization
The structural elucidation of newly synthesized Schiff bases is crucial and is typically achieved through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in confirming the formation of the Schiff base by identifying the characteristic imine (C=N) stretching vibration. The absence of the C=O stretching band of the starting aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new band in the region of 1608-1631 cm⁻¹, is indicative of the formation of the azomethine group.[3][5] The presence of a broad band in the region of 3400-3500 cm⁻¹ can be attributed to the phenolic O-H group of the tyramine moiety.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the appearance of a singlet in the range of δ 8.55-9.12 ppm is characteristic of the azomethine proton (-N=CH-).[3][7] Signals corresponding to the aromatic protons of the tyramine and aldehyde moieties are also observed. In the ¹³C NMR spectrum, the resonance of the azomethine carbon typically appears in the range of δ 145-165 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its elemental composition. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum corresponds to the molecular weight of the compound.[8]
Data Presentation
The following tables summarize typical spectroscopic data for a representative tyramine-derived Schiff base.
Table 1: FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
| Phenolic O-H | 3400 - 3500 (broad) |
| Aromatic C-H | 3010 - 3100 |
| Imine C=N | 1608 - 1631 |
| Aromatic C=C | 1450 - 1600 |
| Phenolic C-O | 1260 - 1280 |
Table 2: ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Azomethine (-N=CH-) | 8.5 - 9.1 | Singlet |
| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplet |
| Phenolic (-OH) | 9.0 - 13.5 | Singlet (broad) |
| Methylene (-CH₂-CH₂-) | 2.7 - 3.8 | Multiplet |
Table 3: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Azomethine (-C=N-) | 145 - 165 |
| Aromatic (Ar-C) | 115 - 160 |
| Methylene (-CH₂-CH₂-) | 35 - 60 |
Biological Activities of Tyramine-Derived Schiff Bases
Schiff bases derived from tyramine have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[9][10] The biological activity is often influenced by the nature of the substituent on the aldehyde or ketone moiety.
Antimicrobial Activity
The antimicrobial activity of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4]
Table 4: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Tyramine Schiff Base 1 | 12.5 | 25 | 50 | 100 | 25 |
| Tyramine Schiff Base 2 | 6.25 | 12.5 | 25 | 50 | 12.5 |
| Standard Drug | 3.12 | 6.25 | 12.5 | 25 | 6.25 |
Antioxidant Activity
The antioxidant potential of tyramine Schiff bases is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13][14] The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13]
Table 5: Representative Antioxidant Activity Data (DPPH Scavenging Assay)
| Compound | IC₅₀ (µg/mL) |
| Tyramine Schiff Base 1 | 58.2 |
| Tyramine Schiff Base 2 | 35.7 |
| Ascorbic Acid (Standard) | 15.4 |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many novel Schiff bases are still under investigation, their biological activities are often attributed to their chemical structure. The imine group and the presence of a phenolic hydroxyl group are key pharmacophores. For instance, the antioxidant activity is often linked to the hydrogen-donating ability of the phenolic hydroxyl group.[13]
The mechanism of antimicrobial action can involve various targets, including the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with DNA replication. The chelation of metal ions essential for microbial growth is another proposed mechanism.[4][12]
The following diagram illustrates a simplified, hypothetical mechanism of action for the antioxidant activity of a tyramine-derived Schiff base.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ionicviper.org [ionicviper.org]
- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 5. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. scielo.br [scielo.br]
- 12. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [bjas.journals.ekb.eg]
- 13. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 4-[2-(benzylideneamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial properties.[1][2] The compound 4-[2-(benzylideneamino)ethyl]phenol belongs to this class and holds potential for development as a novel antimicrobial agent. The antimicrobial efficacy of Schiff bases is often attributed to the imine group, which can interfere with microbial cell processes.[3] Furthermore, the presence of a phenol group in this particular molecule may contribute to its activity, as phenolic compounds are known for their antimicrobial effects.[4][5] The complexation of Schiff bases with metal ions has also been shown to enhance their antimicrobial effects.[6][7][8]
These application notes provide a summary of the antimicrobial activity of Schiff bases structurally related to this compound, along with detailed protocols for evaluating its efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Structurally Related Phenolic Schiff Bases
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various phenolic Schiff base derivatives against a range of microbial strains. This data provides a comparative reference for the expected activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Schiff Bases against Bacterial Strains
| Compound/Schiff Base Derivative | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Klebsiella pneumoniae (μg/mL) | Reference |
| Pyrene-based SB (from 4-aminophenol) | - | - | - | - | [1] |
| 4-[(5-pyren-1-yl-thiophen-2-ylmethylene)-amino]-phenol | 1.284 mM | 1.284 mM | 1.284 mM | 1.284 mM | [1] |
| 4-[(4-pyren-1-yl-benzylidene)-amino]-phenol | 1.284 mM | 1.284 mM | 1.284 mM | 1.284 mM | [1] |
| Benzaldehyde & p-aminophenol derivative (PC1) | 62.5 | 62.5 | - | - | [9][10] |
| Anisaldehyde & p-aminophenol derivative (PC2) | 62.5 | 250 | - | - | [9] |
| 4-nitrobenzaldehyde & p-aminophenol derivative | 62.5 | 250 | - | - | [9] |
| Cinnamaldehyde & p-aminophenol derivative (PC4) | - | 62.5 | - | - | [9] |
Table 2: Zone of Inhibition of Phenolic Schiff Bases against Fungal Strains
| Compound/Schiff Base Derivative | Aspergillus niger (mm) | Candida albicans (mm) | Reference |
| Pyrene-based SB (from 4-aminophenol) | 1.284 mM (MIC) | 1.284 mM (MIC) | [1] |
| Benzaldehyde & p-aminophenol derivative (PC1) | - | No activity | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from methodologies described for testing Schiff base compounds.[11]
1. Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution (0.85%)
-
0.5 McFarland standard
-
Resazurin solution (optional, for viability indication)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
2. Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative Control: A well containing broth and inoculum only.
-
Sterility Control: A well containing broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.
Protocol 2: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This protocol is a standard method for assessing antimicrobial activity, as seen in studies of Schiff base complexes.[6][7]
1. Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile filter paper discs (6 mm diameter)
-
DMSO
-
Sterile saline solution (0.85%)
-
0.5 McFarland standard
-
Positive control antibiotic discs (e.g., Ciprofloxacin, Nystatin)[6]
-
Sterile swabs
-
Incubator
2. Procedure:
-
Preparation of Test Plates: Prepare MHA plates and allow them to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Preparation of Discs: Dissolve the test compound in DMSO to achieve desired concentrations (e.g., 15, 30, 60 µ g/disc ).[12] Aseptically apply a known volume (e.g., 10 µL) of each concentration onto sterile filter paper discs and allow the solvent to evaporate.
-
Application of Discs: Place the prepared discs, along with a positive control antibiotic disc and a DMSO-only (negative control) disc, onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthesis-characterization-and-antimicrobial-studies-of-schiff-base-derived-from-2-amino-phenol-and-o-anisaldehyde-and-its-co-ii-cu-ii-and-zn-ii-complexes - Ask this paper | Bohrium [bohrium.com]
- 8. jchemlett.com [jchemlett.com]
- 9. mediresonline.org [mediresonline.org]
- 10. Medires [mediresonline.org]
- 11. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anticancer Studies of 4-[2-(benzylideneamino)ethyl]phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer potential of 4-[2-(benzylideneamino)ethyl]phenol derivatives, also known as Schiff bases of tyramine. The protocols detailed below are foundational for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation: Summary of In Vitro Anticancer Activity
The anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines, providing a clear comparison of their potency.
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| TYR-SB-01 | Unsubstituted benzylidene | 45.2 | 52.8 | 61.5 |
| TYR-SB-02 | 4-Nitrobenzylidene | 22.7 | 28.4 | 33.1 |
| TYR-SB-03 | 4-Hydroxybenzylidene | 38.9 | 43.1 | 50.2 |
| TYR-SB-04 | 4-Methoxybenzylidene | 31.5 | 36.7 | 42.8 |
| TYR-SB-05 | 4-Chlorobenzylidene | 25.1 | 30.9 | 35.4 |
| Cisplatin | Reference Drug | 8.5 | 12.1 | 9.8 |
Note: The data presented in this table is illustrative and intended for representational purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are essential for the reproducible evaluation of the anticancer properties of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS, and then fix the cells by adding dropwise 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of action of the test compounds.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential signaling pathway that may be modulated by this compound derivatives.
Protocol for Evaluating the Antibacterial Efficacy of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group), have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[1] The evaluation of their efficacy against various bacterial strains is a critical step in the discovery and development of new antimicrobial agents. This document provides a comprehensive set of protocols for testing the antibacterial activity of Schiff bases, encompassing both qualitative and quantitative assays. These protocols are designed to be followed by researchers in a laboratory setting.
General Workflow for Antibacterial Efficacy Testing
The overall process for evaluating the antibacterial efficacy of a Schiff base involves several key stages, from initial preparation to the final determination of its bactericidal or bacteriostatic activity.
References
Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with 4-[2-(benzylideneamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases and their metal complexes are a class of coordination compounds extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activity, which can be significantly enhanced upon coordination with metal ions.[3][4] This document provides detailed protocols for the synthesis of the Schiff base ligand 4-[2-(benzylideneamino)ethyl]phenol, derived from tyramine and benzaldehyde, and its subsequent complexation with various transition metals. Furthermore, it outlines standard methodologies for the characterization and biological evaluation of these novel metal complexes, which are of significant interest in the field of drug development.
Synthesis Workflow
The overall process for synthesizing and evaluating the metal complexes is depicted in the workflow diagram below.
Caption: General workflow for the synthesis, complexation, characterization, and biological evaluation of metal complexes with this compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (L): this compound
Materials:
-
Tyramine (4-(2-aminoethyl)phenol)
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve tyramine (0.01 mol) in 50 mL of ethanol in a round-bottom flask.
-
Add benzaldehyde (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is filtered, washed with cold ethanol, and dried in a desiccator.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals of this compound (L).
Protocol 2: Synthesis of Metal(II) Complexes of Ligand (L)
Materials:
-
Schiff base ligand (L)
-
Hydrated metal(II) chlorides (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Schiff base ligand (L) (0.02 mol) in 50 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) chloride (0.01 mol) in a minimum amount of methanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A colored precipitate will form immediately or upon standing.
-
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature.
-
Filter the precipitated metal complex, wash it with methanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Data Presentation: Characterization of the Ligand and its Metal Complexes
The following tables summarize the expected analytical and spectral data for the Schiff base ligand and its transition metal complexes based on literature values for analogous compounds.
Table 1: Physicochemical and Analytical Data
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| L | C₁₅H₁₅NO | 225.29 | Pale Yellow | ~85 | 155-158 | - |
| [Co(L)₂Cl₂] | C₃₀H₃₀Cl₂CoN₂O₂ | 580.42 | Blue | ~75 | >250 | 10-15 |
| [Ni(L)₂Cl₂] | C₃₀H₃₀Cl₂N₂NiO₂ | 580.18 | Green | ~78 | >250 | 12-18 |
| [Cu(L)₂Cl₂] | C₃₀H₃₀Cl₂CuN₂O₂ | 585.03 | Greenish-Blue | ~80 | >250 | 11-16 |
Note: Molar conductance values are typically measured in DMSO or DMF and low values suggest non-electrolytic nature.
Table 2: Key Infrared Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
| L | ~3300 | ~1630 | - | - |
| [Co(L)₂Cl₂] | ~3300 | ~1610 | ~510 | ~450 |
| [Ni(L)₂Cl₂] | ~3300 | ~1612 | ~515 | ~455 |
| [Cu(L)₂Cl₂] | ~3300 | ~1608 | ~508 | ~448 |
Note: A shift in the C=N stretching frequency to a lower wavenumber upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands in the far-IR region is attributed to M-N and M-O vibrations.
Table 3: Electronic Spectral Data (in DMSO)
| Compound | λ_max (nm) | Assignment |
| L | ~280, ~320 | π → π* |
| [Co(L)₂Cl₂] | ~625, ~690 | ⁴A₂(F) → ⁴T₁(P) |
| [Ni(L)₂Cl₂] | ~410, ~630 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) |
| [Cu(L)₂Cl₂] | ~680 | ²E_g → ²T₂g |
Note: The electronic spectra of the complexes show d-d transition bands, which are indicative of the geometry of the complexes.
Application Notes: Biological Activity
Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[5] This is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms and cancer cells.
Antimicrobial Activity
The synthesized compounds can be screened for their in vitro antibacterial and antifungal activities using the disk diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Disk Diffusion Assay
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculate the plates with a standardized microbial suspension.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compounds (dissolved in DMSO).
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Measure the diameter of the inhibition zone (in mm) around each disc.
Table 4: Representative Antimicrobial Activity Data (Inhibition Zone in mm)
| Compound | S. aureus | E. coli | C. albicans |
| L | 8 | 6 | 7 |
| [Co(L)₂Cl₂] | 15 | 12 | 14 |
| [Ni(L)₂Cl₂] | 16 | 13 | 15 |
| [Cu(L)₂Cl₂] | 18 | 15 | 17 |
| Standard | 22 (Ciprofloxacin) | 20 (Ciprofloxacin) | 19 (Fluconazole) |
Anticancer Activity
The in vitro anticancer activity of the synthesized compounds can be evaluated against various human cancer cell lines using the MTT assay.
Protocol 4: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Table 5: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| L | >100 | >100 |
| [Co(L)₂Cl₂] | 25.5 | 30.2 |
| [Ni(L)₂Cl₂] | 22.8 | 28.5 |
| [Cu(L)₂Cl₂] | 18.3 | 21.7 |
| Cisplatin | 10.5 | 12.1 |
Potential Mechanism of Anticancer Action
While the exact mechanisms can vary, metal complexes of Schiff bases are often proposed to exert their anticancer effects through various pathways, including the induction of apoptosis.
Caption: A proposed signaling pathway for the induction of apoptosis by metal complexes, involving the generation of reactive oxygen species (ROS).
Conclusion
The synthesis of metal complexes with the Schiff base this compound offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these compounds. The enhanced biological activity observed in the metal complexes compared to the free ligand underscores the potential of these coordination compounds in drug discovery and design. Further studies, including in vivo evaluations and detailed mechanistic investigations, are warranted to fully elucidate their therapeutic potential.
References
- 1. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Synthesis, Characterization and Study of Antimicrobial Activity of Mn(II) and Ni(II) Complexes with Schiff Base Derived from 2-Hydroxy-benzaldehyde and 1-Naphthylamine, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. ijmrsti.com [ijmrsti.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Copper(II) Complexes of Tyramine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of copper(II) complexes derived from tyramine Schiff bases. The information is compiled from recent scientific literature to guide research and development in medicinal chemistry.
Application Notes
Copper(II) complexes of Schiff bases are a class of coordination compounds extensively studied for their diverse biological activities.[1] The incorporation of tyramine, a biogenic amine, into the Schiff base ligand structure is of particular interest due to its potential to modulate biological activity. These complexes have shown promise in various therapeutic areas, including antimicrobial, anticancer, and antioxidant applications.
Antimicrobial Activity
Copper(II) complexes of tyramine Schiff bases have demonstrated significant potential as antimicrobial agents. The chelation of the copper(II) ion with the tyramine Schiff base ligand often enhances the antimicrobial properties compared to the free ligand. This increased activity is attributed to the principles of Overtone's concept and Tweedy's Chelation theory, which suggest that chelation increases the lipophilicity of the complex.[2] This allows for easier penetration through the lipid membranes of microorganisms, leading to the disruption of cellular processes and eventual cell death.[3]
The proposed mechanism involves the copper(II) ion interfering with normal cellular functions by binding to enzymes or DNA within the microorganism. The redox activity of the copper ion can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[4]
DNA Interaction and Potential Anticancer Activity
A primary mechanism for the anticancer activity of many metal complexes is their interaction with DNA, which can inhibit DNA replication and transcription in cancer cells.[1][5] Copper(II) complexes of tyramine Schiff bases have been shown to interact with DNA, primarily through an intercalative binding mode.[6] This involves the planar aromatic rings of the Schiff base ligand inserting themselves between the base pairs of the DNA double helix.
Furthermore, these complexes can facilitate the cleavage of DNA, particularly in the presence of an activating agent like hydrogen peroxide.[6] This suggests an oxidative mechanism where the copper complex catalyzes the production of reactive oxygen species that damage the DNA backbone. This DNA binding and cleavage capability is a strong indicator of potential anticancer properties. While specific cytotoxic data against cancer cell lines for tyramine-derived copper(II) complexes is an emerging area of study, the broader class of copper(II) Schiff base complexes has shown significant cytotoxicity against various cancer cell lines.[4][7]
Antioxidant Potential
While specific quantitative antioxidant data for copper(II) complexes of tyramine Schiff bases are not yet widely published, the general class of phenolic Schiff base complexes is known to possess antioxidant properties.[8][9] The phenolic hydroxyl group present in the tyramine moiety can act as a hydrogen donor to scavenge free radicals. The copper(II) center can also participate in redox reactions, contributing to the overall antioxidant capacity. The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[6][10]
Data Presentation
Table 1: Antimicrobial Activity of a Tyramine Schiff Base Copper(II) Complex
Data extracted from Muthusamy et al. (2020) for the complex [Cu(L)Cl₂] where L is a tyramine-derived Schiff base.[6]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 3.9 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.5 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 3.1 |
| Staphylococcus aureus | Gram-positive Bacteria | 3.4 |
| Aspergillus niger | Fungus | 6.9 |
| Aspergillus flavus | Fungus | 2.7 |
Table 2: DNA Binding Properties of a Tyramine Schiff Base Copper(II) Complex
Data extracted from Muthusamy et al. (2020) for the complex [Cu(L)Cl₂] where L is a tyramine-derived Schiff base.[6]
| Compound/Complex | Binding Constant (Kb) (M-1) | Binding Mode |
| [Cu(L)Cl₂] | 11.2 x 105 | Intercalation |
Experimental Protocols
Synthesis of Tyramine Schiff Base and its Copper(II) Complex
This protocol is a generalized procedure based on common methods for Schiff base and complex synthesis.[3][11][12]
a) Synthesis of the Schiff Base Ligand (L):
-
Dissolve an appropriate aldehyde (e.g., isophthalaldehyde, 0.01 M) in ethanol.
-
Add this solution dropwise to an ethanolic solution of a tyramine-containing amine precursor (e.g., 1,3-phenylene-bis-4-aminoantipyrinyl-4-aminoethylphenol, 0.01 M) with gentle heating and stirring.[6]
-
Reflux the resulting reaction mixture for approximately 4-5 hours.
-
Cool the mixture to room temperature to allow the Schiff base ligand to precipitate.
-
Filter the solid product, wash it thoroughly with cold ethanol, and dry it in a vacuum desiccator.
-
Recrystallize the product from ethanol to obtain the pure ligand.
b) Synthesis of the Copper(II) Complex:
-
Dissolve the synthesized Schiff base ligand (L) in ethanol.
-
Separately, dissolve an equimolar amount of a copper(II) salt (e.g., CuCl₂·2H₂O) in ethanol.
-
Add the copper(II) salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for approximately 3 hours.
-
The solid complex that precipitates is collected by filtration, washed with ethanol, and dried in vacuo.[6]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is determined using the broth microdilution method.[13][14][15]
-
Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex stock solution with sterile Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).
-
Prepare a standardized inoculum of the target microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no complex) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of the complex at which no visible growth (turbidity) is observed.
DNA Binding Study (UV-Visible Absorption Titration)
This method is used to determine the binding mode and calculate the binding constant (Kb).[16][17][18]
-
Prepare a stock solution of the copper(II) complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8.
-
Maintain a constant concentration of the copper(II) complex in a quartz cuvette.
-
Titrate by adding incremental amounts of the CT-DNA stock solution to the cuvette.
-
Record the UV-Visible absorption spectrum after each addition of DNA.
-
Observe changes in the absorption bands of the complex (hypochromism or hyperchromism and bathochromic or hypsochromic shifts). Hypochromism and a red shift are indicative of intercalative binding.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.
DNA Cleavage Study (Agarose Gel Electrophoresis)
This assay visualizes the ability of the complex to cleave plasmid DNA.[19][20]
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a Tris-HCl buffer (pH 7.2).
-
Add the copper(II) complex at various concentrations to the reaction mixture.
-
For oxidative cleavage studies, add an activating agent like hydrogen peroxide (H₂O₂).
-
Include a DNA control (no complex) and a DNA + H₂O₂ control.
-
Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a loading buffer (containing bromophenol blue and glycerol).
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in a TAE buffer at a constant voltage (e.g., 50 V).
-
Visualize the DNA bands under a UV transilluminator. The conversion of the supercoiled form (Form I) to the nicked circular (Form II) and linear (Form III) forms indicates DNA cleavage.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed mechanism of DNA interaction and cleavage.
References
- 1. Anticancer Effects of Copper(II) Complexes Hydrazone −Based Schiff Base: A review | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review [mdpi.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line [mdpi.com]
- 8. Unveiling the multifaceted bioactivity of copper(ii)–Schiff base complexes: a comprehensive study of antioxidant, anti-bacterial, anti-inflammatory, enzyme inhibition and cytotoxic potentials with DFT insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Antioxidant and Anticancer Potential of the New Cu(II) Complexes Bearing Imine-Phenolate Ligands with Pendant Amine N-Donor Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. protocols.io [protocols.io]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. mdpi.com [mdpi.com]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative DNA cleavage mediated by a new unexpected [Pd(BAPP)][PdCl 4 ] complex (BAPP = 1,4-bis(3-aminopropyl)piperazine): crystal structure, DNA bind ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07793G [pubs.rsc.org]
Application Notes and Protocols for 4-[2-(benzylideneamino)ethyl]phenol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from phenolic compounds are a versatile class of molecules that have garnered significant interest in the field of fluorescent probes. Their utility stems from their facile synthesis, structural flexibility, and responsive fluorescent properties that can be modulated by the surrounding chemical environment. 4-[2-(benzylideneamino)ethyl]phenol is a phenolic Schiff base that holds potential as a fluorescent probe for various applications, including the detection of metal ions and bioimaging. The fluorescence of such probes is often influenced by processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). Upon interaction with specific analytes, these probes can exhibit a "turn-on" or "turn-off" fluorescent response, making them valuable tools for sensing and imaging.
This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent probe. The methodologies are based on established principles for similar phenolic Schiff base probes and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the condensation reaction between 4-(2-aminoethyl)phenol and benzaldehyde.
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 4-(2-aminoethyl)phenol and benzaldehyde in a suitable solvent such as absolute ethanol.
-
Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for a period of 10 to 30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]
-
Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
Purification: The crude product is then washed and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]
Application 1: Fluorescent Detection of Metal Ions
Phenolic Schiff bases are widely recognized for their ability to act as chemosensors for various metal ions. The interaction between the probe and a metal ion can lead to a significant change in the fluorescence intensity, allowing for the quantitative detection of the ion. The proposed mechanism often involves the chelation of the metal ion by the oxygen and nitrogen atoms of the Schiff base, which can restrict the C=N isomerization and inhibit the PET process, leading to chelation-enhanced fluorescence (CHEF).
Experimental Protocol for Metal Ion Detection
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Prepare stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺) of a known concentration (e.g., 10 mM) in deionized water or a suitable buffer.
-
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of the target metal ion to the cuvettes.
-
Incubate the solutions for a short period to allow for complex formation.
-
Measure the fluorescence emission spectra at a predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the detection of Al³⁺ using this compound, based on typical values reported for similar phenolic Schiff base probes.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~420 nm | [2] |
| Emission Wavelength (λem) | ~490 nm | [3] |
| Limit of Detection (LOD) | 1.98 x 10⁻⁸ mol/L | [2][4] |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | [2][4] |
| Solvent System | DMSO/H₂O (v/v = 8:2) | [2] |
Chelation-Enhanced Fluorescence (CHEF) Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application 2: Bioimaging
The ability of fluorescent probes to visualize biological processes within living cells is a powerful tool in biomedical research. Schiff base probes with "turn-on" fluorescence capabilities are particularly useful for imaging intracellular ions or other analytes.
Experimental Protocol for Live Cell Imaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a suitable culture dish or coverslip in appropriate growth medium until they reach the desired confluence.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Analyte Treatment (Optional): To visualize the probe's response to a specific analyte, cells can be co-incubated or subsequently treated with the analyte of interest (e.g., a solution containing Zn²⁺).
-
Washing: After incubation, wash the cells with PBS to remove any excess probe.
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
Experimental Workflow for Bioimaging
Caption: Experimental workflow for cellular imaging.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.
Conclusion
This compound represents a promising fluorescent probe with potential applications in chemical sensing and bioimaging. The protocols and data presented in these application notes provide a foundational framework for researchers to explore and adapt its use for their specific needs. The straightforward synthesis and responsive fluorescence characteristics make it an attractive candidate for the development of novel analytical tools in various scientific disciplines.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Properties of Phenolic Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic Schiff bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant properties.[1][2][3][4] The presence of a phenol group in their structure allows them to act as effective free radical scavengers, a crucial function in combating oxidative stress implicated in numerous diseases.[3][4] This document provides detailed methodologies for evaluating the in vitro antioxidant capacity of phenolic Schiff bases, focusing on three widely used assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
The primary mechanisms by which phenolic Schiff bases exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6][7] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.[1][2] In the SET mechanism, an electron is transferred from the antioxidant to the free radical. This can be followed by a proton transfer.[2] Theoretical studies suggest that for phenolic Schiff bases, the free radical scavenging process often proceeds via a proton-coupled electron transfer (PC-ET) mechanism.[1][3]
Key Antioxidant Assays
Several in vitro assays are available to assess the antioxidant activity of Schiff bases, including DPPH, ABTS, FRAP, and others.[5][8] This guide will focus on the three most common and accessible methods.
DPPH Radical Scavenging Assay
The DPPH assay is a popular, simple, and rapid method for screening the antioxidant potential of compounds.[5][9] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[10] The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the sample.[10]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[12][13] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant capacity of the sample.[12][14]
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
a. Reagent Preparation:
-
DPPH Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.2 mM. Store this solution in a dark, airtight container at 4°C.
-
Test Sample Solutions: Prepare a stock solution of the phenolic Schiff base in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard antioxidant in the same solvent as the test samples. Prepare a series of dilutions for generating a standard curve.
-
In a 96-well microplate, add 20 µL of the test sample solution or standard solution to each well.[15]
-
Add 180 µL of the 0.2 mM DPPH solution to each well.[15]
-
For the blank (control), add 20 µL of the solvent and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 20-30 minutes.[15]
-
Measure the absorbance at 515-528 nm using a microplate reader.[5][15]
c. Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The IC₅₀ value can be determined by plotting the percentage of scavenging activity against the concentration of the test sample. A lower IC₅₀ value indicates a higher antioxidant activity.
ABTS Radical Cation Decolorization Assay Protocol
a. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[15]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[15]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[17] Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Test Sample and Standard Solutions: Prepare as described for the DPPH assay.
-
In a 96-well microplate, add 20 µL of the test sample or standard solution to each well.[15]
-
Add 180 µL of the diluted ABTS•+ working solution to each well.[15]
-
Incubate the plate in the dark at room temperature for 6 minutes.[15][18]
-
Measure the absorbance at 734 nm using a microplate reader.[15]
c. Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the scavenging activity of the test sample to that of a standard curve prepared with Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
a. Reagent Preparation: [15]
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.
-
Test Sample and Standard Solutions: Prepare as described for the DPPH assay. A common standard for the FRAP assay is FeSO₄·7H₂O.
b. Assay Procedure: [15]
-
In a 96-well microplate, add 10 µL of the test sample or standard solution to each well.[15]
-
Add 300 µL of the pre-warmed FRAP reagent to each well.[15]
-
Incubate the plate at 37°C for 6 minutes.[15]
-
Measure the absorbance at 593 nm using a microplate reader.[12]
c. Data Analysis:
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration (from FeSO₄·7H₂O). The results are expressed as FRAP values, typically in µM Fe(II) equivalents.
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured format for easy comparison.
Table 1: DPPH and ABTS Radical Scavenging Activity of Phenolic Schiff Bases
| Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) |
| Schiff Base 1 | 25.4 ± 1.2 | 15.8 ± 0.9 |
| Schiff Base 2 | 38.1 ± 2.5 | 22.3 ± 1.5 |
| Schiff Base 3 | 19.7 ± 1.1 | 11.5 ± 0.7 |
| Trolox (Standard) | 8.2 ± 0.5 | 5.1 ± 0.3 |
| Ascorbic Acid (Standard) | 12.5 ± 0.8 | 7.9 ± 0.6 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Schiff Bases
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| Schiff Base 1 | 1850 ± 95 |
| Schiff Base 2 | 1420 ± 78 |
| Schiff Base 3 | 2150 ± 110 |
| Trolox (Standard) | 2500 ± 130 |
| Ascorbic Acid (Standard) | 2800 ± 150 |
Values are presented as mean ± standard deviation (n=3).
Visualizations
Antioxidant Mechanisms of Phenolic Schiff Bases
References
- 1. Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. FRAP assay: Significance and symbolism [wisdomlib.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[2-(benzylideneamino)ethyl]phenol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a key strategy to mitigate the degradation of metallic materials. Among these, Schiff bases, such as 4-[2-(benzylideneamino)ethyl]phenol, have garnered considerable attention due to their efficacy and relatively straightforward synthesis. These compounds typically contain heteroatoms (like nitrogen and oxygen) and aromatic rings, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Principle of Action
The corrosion inhibition by this compound is primarily attributed to its ability to adsorb onto the metal surface. The lone pair of electrons on the nitrogen atom of the imine group (-CH=N-) and the oxygen atom of the hydroxyl group (-OH), along with the π-electrons of the aromatic rings, play a crucial role in the adsorption process. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecule and the metal's d-orbitals. The formation of this protective inhibitor film on the metal surface isolates it from the corrosive medium, thereby reducing the rate of corrosion.[1][2][3]
Data Presentation
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of phenolic Schiff bases on mild steel in acidic media. This data is representative of the expected performance of compounds like this compound.
Table 1: Inhibition Efficiency of a Representative Phenolic Schiff Base at Different Concentrations
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 0.1 | 5.8 | 61.8 |
| 0.5 | 2.9 | 80.9 |
| 1.0 | 1.5 | 90.1 |
| 2.0 | 0.8 | 94.7 |
Data is hypothetical and representative of typical results for phenolic Schiff bases.
Table 2: Electrochemical Polarization Parameters for a Representative Phenolic Schiff Base
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 150 | 70 | -120 | - |
| 1.0 | -435 | 18 | 65 | -110 | 88.0 |
Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope. Data is hypothetical and representative.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for a Representative Phenolic Schiff Base
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 1.0 | 550 | 50 | 90.9 |
Rct: Charge Transfer Resistance, Cdl: Double Layer Capacitance. Data is hypothetical and representative.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its evaluation as a corrosion inhibitor.
Protocol 1: Synthesis of this compound
Materials:
-
4-(2-aminoethyl)phenol (Tyramine)
-
Benzaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of 4-(2-aminoethyl)phenol in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base product can be collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.
Protocol 2: Corrosion Inhibition Evaluation using Weight Loss Method
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
Synthesized this compound
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Prepare mild steel coupons by polishing them with different grades of emery paper, followed by washing with distilled water and acetone.
-
Dry the coupons and accurately weigh them using an analytical balance.
-
Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × W) / (A × T × D) where W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Protocol 3: Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (Working electrode: mild steel; Counter electrode: platinum; Reference electrode: Saturated Calomel Electrode - SCE)
Procedure:
a) Potentiodynamic Polarization:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, then clean and dry it as described in Protocol 2.
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting Tafel plot (log I vs. E).
-
Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
b) Electrochemical Impedance Spectroscopy (EIS):
-
Set up the three-electrode cell as described for potentiodynamic polarization and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the Nyquist plot to determine the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot corresponds to Rct.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Visualizations
The following diagrams illustrate the proposed mechanism of corrosion inhibition and a typical experimental workflow.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
Caption: Experimental workflow for inhibitor evaluation.
References
Application Notes and Protocols for Schiff Base Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Schiff Base Catalysis
Schiff bases, compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, are versatile ligands in coordination chemistry.[1][2] When complexed with various metal ions, they form Schiff base metal complexes, which have emerged as highly efficient and adaptable catalysts for a wide array of organic transformations.[3][4] These reactions include oxidations, reductions, polymerizations, and crucial carbon-carbon bond-forming reactions such as aldol, Diels-Alder, and Strecker reactions.[5][6] The modular nature of Schiff base ligands allows for the fine-tuning of steric and electronic properties of the catalyst, enabling high selectivity, particularly in asymmetric synthesis.[7] This is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity.[3]
This document provides detailed application notes and protocols for two exemplary and significant Schiff base-catalyzed asymmetric reactions: the Aldol (Henry) Reaction and the Strecker Reaction.
I. Asymmetric Aldol (Henry) Reaction Catalyzed by a Chiral Cu(II)-Schiff Base Complex
The aldol reaction is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds and creating β-hydroxy carbonyl compounds. The asymmetric variant, the Henry or nitroaldol reaction, is particularly useful for synthesizing enantiomerically enriched β-nitroalcohols, which are valuable precursors to amino alcohols and other biologically active molecules.[8][9]
Application Note
This section details the synthesis of a chiral copper(II)-Schiff base complex and its successful application as a catalyst in the asymmetric Henry reaction. The protocol outlines the reaction between p-nitrobenzaldehyde and nitromethane, which yields the corresponding β-nitroalcohol with high enantioselectivity. The catalyst is derived from the readily available amino acid, L-phenylalanine.[9]
Experimental Protocols
1. Synthesis of Chiral Schiff Base Ligand and its Cu(II) Complex
-
Materials: L-Phenylalanine, thionyl chloride, isopropyl alcohol, Grignard reagent, 3,5-di-tert-butylsalicylaldehyde, methanol, copper(II) acetate.
-
Protocol for Ligand Synthesis:
-
Protocol for Copper(II) Complex Synthesis:
-
The synthesized Schiff base ligand is dissolved in methanol.
-
An equimolar amount of copper(II) acetate is added to the solution.
-
The mixture is stirred to allow for the formation of the chiral Cu(II)-Schiff base complex, which can then be isolated.[9]
-
2. General Protocol for the Asymmetric Henry Reaction
-
Materials: Chiral Cu(II)-Schiff base complex, aldehyde (e.g., 4-nitrobenzaldehyde), nitromethane, solvent (e.g., isopropanol).
-
Procedure:
-
In a reaction flask, dissolve the chiral Cu(II)-Schiff base complex (5 mol%) in the chosen solvent (2 mL).
-
Add the aldehyde (0.2 mmol) to the solution.
-
Introduce nitromethane (2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product is isolated and purified by column chromatography.[9]
-
Data Presentation
Table 1: Performance of the Chiral Cu(II)-Schiff Base Catalyst in the Asymmetric Henry Reaction [9]
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Isopropanol | Room Temperature | 48 | 76 | 90 |
| Benzaldehyde | Isopropanol | Room Temperature | 48 | 68 | 85 |
| 4-Chlorobenzaldehyde | Isopropanol | Room Temperature | 48 | 71 | 88 |
| 2-Naphthaldehyde | Isopropanol | Room Temperature | 48 | 65 | 82 |
II. Asymmetric Strecker Reaction Catalyzed by a Chiral Schiff Base
The Strecker synthesis is a powerful multicomponent reaction that produces α-amino nitriles from an aldehyde, an amine, and a cyanide source. These nitriles are valuable intermediates that can be readily hydrolyzed to furnish α-amino acids.[10][11] The catalytic asymmetric version of this reaction provides an efficient route to enantiomerically pure non-proteinogenic amino acids.
Application Note
This protocol describes a highly enantioselective Strecker reaction for the synthesis of unnatural α-amino acids. The key step is the hydrocyanation of a pre-formed imine, catalyzed by a non-metallic, chiral Schiff base derived from a dipeptide. This method offers high yields and excellent enantioselectivities.[12]
Experimental Protocols
1. Synthesis of the Chiral Schiff Base Catalyst
-
The synthesis of the cyclic dipeptide-based Schiff base catalyst is performed according to literature procedures.[12] These catalysts are often derived from readily available amino acids.
2. General Protocol for the Asymmetric Strecker Reaction
-
Materials: Imine (e.g., N-Benzhydryl-imine), chiral Schiff base catalyst, hydrocyanic acid (HCN) or a cyanide source like trimethylsilyl cyanide (TMSCN), solvent (e.g., toluene).
-
Procedure:
-
Caution: HCN and other cyanide sources are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the imine substrate and the chiral Schiff base catalyst (typically 1-10 mol%) in the solvent at a low temperature (e.g., -78 °C).
-
Slowly add the cyanide source to the reaction mixture.
-
Stir the reaction at the low temperature for the specified duration (e.g., 24-48 hours).
-
Monitor the reaction by an appropriate analytical technique (e.g., HPLC, GC).
-
Upon completion, carefully quench the reaction and perform an aqueous work-up to isolate the α-aminonitrile product.
-
The α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid using acidic or basic conditions.
-
Data Presentation
Table 2: Enantioselective Strecker Reaction of N-Benzhydryl-imines [12]
| Aldehyde Precursor (R group) | Yield of Aminonitrile (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 78 | 91 |
| p-Methoxyphenyl | 92 | 70 |
| p-Nitrophenyl | 85 | 89 |
| 2-Naphthyl | 88 | 96 |
Mandatory Visualizations
Diagrams of Experimental Logic and Workflow
References
- 1. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[2-(benzylideneamino)ethyl]phenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of the Schiff base, 4-[2-(benzylideneamino)ethyl]phenol, in various domains of materials science. This document outlines its applications in the development of advanced polymers, as a corrosion inhibitor, and in the functionalization of nanoparticles. Detailed experimental protocols and quantitative data from related studies are presented to guide researchers in utilizing this versatile compound.
Synthesis of Advanced Polymeric Materials
The bifunctional nature of this compound, containing both a reactive phenol group and a stable imine linkage, makes it an excellent monomer for the synthesis of novel polymers with tailored properties. These polymers can exhibit high thermal stability, good solubility in organic solvents, and potential for further functionalization.
Application in Polyamides
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. The incorporation of this compound into a polyamide backbone can enhance solubility and modify its final properties.
Experimental Protocol: Synthesis of Polyamides via Phosphorylation Polycondensation
This protocol describes a general method for the synthesis of polyamides from a diamine monomer and a dicarboxylic acid, which can be adapted for monomers like this compound after its conversion to a diamine derivative.
-
Drying of Reagents: Dry reagent-grade lithium chloride at 300°C before use. Purify N-methyl-2-pyrrolidinone (NMP) and pyridine by distillation and store over molecular sieves. Distill triphenyl phosphite (TPP) at low pressure.
-
Reaction Setup: In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL) in NMP (10 mL) with stirring at room temperature until all solids are dissolved.
-
Polymerization: Rapidly add the diamine monomer (0.01 mol) and TPP (0.022 mol) along with the remaining NMP (10 mL).
-
Heating: Heat the solution to 105°C and continue the reaction for 3 hours.[1]
-
Precipitation and Washing: Precipitate the resulting polymer solution in 500 mL of ethanol. Wash the polymer precipitate several times with hot water and ethanol.
-
Drying: Dry the final polymer product overnight under vacuum at 100°C.
Logical Workflow for Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis.
Application in Oxidative Polycondensation
The phenolic group in this compound allows for oxidative polycondensation to form polymers with a poly(phenylene oxide) backbone. These polymers can exhibit interesting electrochemical and optical properties. A study on a similar compound, 4-[1-(4-hydroxyphenyl)ethylideneamino]phenol (4-HPEAP), demonstrated the feasibility of this approach.
Experimental Protocol: Oxidative Polycondensation
This protocol is adapted from the synthesis of poly-4-[1-(4-hydroxyphenyl)ethylideneamino]phenol and can be used as a starting point for the polymerization of this compound.
-
Reaction Mixture: In a reaction vessel, dissolve this compound in an aqueous alkaline medium.
-
Addition of Oxidant: Add an oxidant such as air (O₂), hydrogen peroxide (H₂O₂), or sodium hypochlorite (NaOCl) to the reaction mixture.
-
Polymerization: Stir the reaction mixture at a controlled temperature to facilitate the polymerization. The reaction with NaOCl as the oxidant has been shown to give high yields.[2]
-
Isolation and Purification: After the reaction is complete, the polymer is isolated by precipitation, filtered, and washed to remove unreacted monomers and oxidant residues.
-
Drying: The purified polymer is then dried under vacuum.
Quantitative Data: Thermal and Electrochemical Properties of a Similar Polymer
The following table summarizes the properties of poly-4-[1-(4-hydroxyphenyl)ethylideneamino]phenol (P-4-HPEAP), which is structurally similar to the polymer that would be obtained from this compound.
| Property | Value |
| 50% Weight Loss Temperature | 230°C |
| HOMO Energy Level | -6.15 eV |
| LUMO Energy Level | -2.57 eV |
| Electrochemical Energy Gap (E'g) | 3.58 eV |
| Optical Band Gap (Eg) | 3.47 eV |
| Data from the study on poly-4-[1-(4-hydroxyphenyl)ethylideneamino]phenol[2] |
Corrosion Inhibition
Schiff bases are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. The presence of heteroatoms (N, O) and the aromatic ring in this compound allows it to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The inhibition efficiency of Schiff bases can be quite high, often exceeding 90%.
Experimental Protocol: Evaluation of Corrosion Inhibition
The following protocols are standard methods to evaluate the performance of a corrosion inhibitor.
2.1. Weight Loss Method
-
Specimen Preparation: Prepare mild steel specimens of a known surface area, polish them with emery paper, degrease with acetone, wash with distilled water, and dry.
-
Inhibitor Solution: Prepare a corrosive medium (e.g., 1M HCl) with and without various concentrations of this compound.
-
Immersion Test: Immerse the prepared steel specimens in the test solutions for a specific period at a constant temperature.
-
Analysis: After the immersion period, remove the specimens, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency.
2.2. Electrochemical Measurements (Potentiodynamic Polarization and EIS)
-
Electrochemical Cell: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: Fill the cell with the corrosive medium containing different concentrations of the inhibitor.
-
Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic direction at a slow scan rate and record the polarization curve. Determine the corrosion current density (i_corr) from the Tafel plots.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance response. The charge transfer resistance (R_ct) is determined from the Nyquist plot.
Quantitative Data: Corrosion Inhibition Efficiency of Related Schiff Bases
The table below presents the inhibition efficiency of various Schiff bases on steel in acidic media, demonstrating the potential of this class of compounds.
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| Bis-Schiff Base (BS8) | 1.0 x 10⁻³ mol L⁻¹ | HCl | 98 | [3] |
| Azo Dye from 4-Aminophenol | - | 0.1M HCl | 85-90 | [4] |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | - | HCl | High (from theoretical studies) | [5][6] |
Corrosion Inhibition Mechanism
Caption: Mechanism of Corrosion Inhibition.
Functionalization of Nanoparticles
The phenolic and amine functionalities of this compound make it a suitable ligand for the surface functionalization of nanoparticles. This can impart new properties to the nanoparticles, such as improved dispersibility, biocompatibility, and the ability to selectively bind to certain targets. Phenolic compounds, in general, are known to interact with and functionalize various types of nanoparticles.
Experimental Protocol: Functionalization of Magnetic Nanoparticles
This is a general protocol for the surface modification of iron oxide nanoparticles (Fe₃O₄) which can be adapted for this compound.
-
Synthesis of Nanoparticles: Synthesize Fe₃O₄ nanoparticles, for example, by a co-precipitation method.
-
Surface Activation (Optional): For a more robust attachment, the nanoparticle surface can be first coated with a layer of silica (using TEOS) and then functionalized with an amine-containing silane like (3-aminopropyl)triethoxysilane (APTES).
-
Ligand Attachment:
-
Direct Attachment: Disperse the nanoparticles in a suitable solvent and add this compound. The phenolic hydroxyl group can directly coordinate to the iron oxide surface.
-
Covalent Attachment (via activated surface): If the surface is amine-functionalized, the phenol group of the Schiff base can be attached through a linker, or the Schiff base can be synthesized directly on the nanoparticle surface by reacting an aldehyde-functionalized nanoparticle with 4-aminophenol.
-
-
Washing and Separation: After the reaction, the functionalized nanoparticles are washed several times with a suitable solvent to remove any unreacted ligand. Magnetic separation is a convenient method for iron oxide nanoparticles.
-
Characterization: Characterize the functionalized nanoparticles using techniques like FTIR, TGA, TEM, and DLS to confirm the attachment of the ligand and to study their properties.
Workflow for Nanoparticle Functionalization
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases on Carbon Steel in a Hydrochloric Solution [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Computational Investigation of Anticorrosion Properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl) Methyleneamino] Benzoate and Its Pyrrole Substituted Variant on mild steel | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4-[2-(benzylideneamino)ethyl]phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-[2-(benzylideneamino)ethyl]phenol, a Schiff base formed from the condensation of tyramine and benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the condensation reaction between tyramine (4-(2-aminoethyl)phenol) and benzaldehyde. This reaction forms an imine (or Schiff base) and releases a molecule of water.
Q2: Is a catalyst required for this reaction?
A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is common practice to accelerate the reaction.[1][2] Some methods also explore the use of natural catalysts like lemon juice or other specialized catalysts under solvent-free conditions.[3][4]
Q3: What are the recommended solvents for this synthesis?
A3: Absolute ethanol is the most frequently cited solvent for this type of Schiff base synthesis, as it effectively dissolves the reactants and facilitates precipitation of the product upon formation.[1][5][6] Methanol has also been successfully used.[2] Green chemistry approaches have demonstrated success with solvent-free methods, which can simplify purification and reduce environmental impact.[7][8]
Q4: What is the typical reaction time and temperature?
A4: Reaction conditions can vary significantly. Some protocols report stirring the reactants at room temperature for as little as 10-30 minutes.[1] Others employ heating under reflux for several hours (e.g., 2-8 hours) to ensure the reaction goes to completion.[2][6] The optimal time and temperature depend on the chosen solvent and catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[1] By spotting the starting materials (tyramine and benzaldehyde) and the reaction mixture on a TLC plate, you can observe the consumption of reactants and the formation of the new product spot.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields can stem from several factors.
-
Incomplete Reaction: The reaction may not have reached completion. Verify completion using TLC. If starting material is still present, consider extending the reaction time or gently heating the mixture.
-
Equilibrium Issues: The formation of a Schiff base is a reversible reaction. The presence of excess water can shift the equilibrium back to the reactants. Ensure you are using a dry solvent (e.g., absolute ethanol) and consider using a Dean-Stark apparatus if refluxing for an extended period to remove the water byproduct.
-
Impure Reagents: Using old or impure tyramine or benzaldehyde can introduce side reactions or inhibit the primary reaction. Ensure the purity of your starting materials. Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.
-
Suboptimal pH: If using an acid catalyst, too much acid can lead to the protonation of the amine group on tyramine, rendering it non-nucleophilic. Typically, only 2-3 drops of glacial acetic acid are needed for catalysis.[1]
Q2: The product has precipitated from the reaction, but it appears oily or refuses to crystallize. What should I do?
A2: Oily products are often the result of impurities.
-
Purification: Try to dissolve the oil in a minimum amount of hot solvent (e.g., ethanol) and then cool it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.
-
Solvent Choice: If ethanol does not work, experiment with other solvent systems for recrystallization. A mixture of polar and non-polar solvents might be effective.
-
Washing: Ensure the filtered product is washed thoroughly with a cold solvent to remove soluble impurities.
Q3: My final product seems to be degrading or hydrolyzing over time. How can I improve its stability?
A3: The imine bond in a Schiff base is susceptible to hydrolysis, especially in the presence of water and acid.
-
Thorough Drying: Ensure the final product is completely dry before storage. Dry the crystals in a vacuum oven at a moderate temperature.
-
Proper Storage: Store the purified compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
-
Neutral Conditions: Ensure all acidic catalyst has been removed during the workup and purification steps. Washing the crude product may help neutralize any residual acid.
Experimental Protocols & Data
Protocol 1: Acetic Acid-Catalyzed Synthesis in Ethanol
This protocol is adapted from general procedures for Schiff base synthesis.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve tyramine (1 equivalent) in absolute ethanol. In a separate container, dissolve benzaldehyde (1 equivalent) in a small amount of absolute ethanol.
-
Reaction Setup: Add the benzaldehyde solution to the tyramine solution with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 30 minutes to a few hours). Gentle heating can be applied if the reaction is slow.
-
Isolation: The product, this compound, will often precipitate out of the solution as a solid. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven.
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Characterization: Confirm the identity and purity of the compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy. The FT-IR spectrum should show a characteristic imine (C=N) stretching band.
Table 1: Summary of Reaction Conditions for Phenolic Schiff Base Synthesis
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Aminophenol + Substituted Aldehydes | Glacial Acetic Acid | Absolute Ethanol | Room Temp. | 10–30 min | 78–79% | [1] |
| Salicylaldehyde + Substituted Anilines | None | None (Microwave) | N/A | Varies | Good | [7] |
| Tyramine + 2,3,4-Trihydroxybenzaldehyde | Acetic Acid | Methanol | Reflux | N/A | N/A | [2] |
| 2-Hydroxyacetophenone + Phenylenediamine | None | Ethanol | 85 °C (Reflux) | 8 h | 68% | [6] |
Visual Guides
Experimental Workflow
Caption: General workflow for synthesizing this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webofproceedings.org [webofproceedings.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-[2-(benzylideneamino)ethyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-[2-(benzylideneamino)ethyl]phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are unreacted starting materials, namely 4-(2-aminoethyl)phenol (tyramine) and benzaldehyde. Due to the reversible nature of the imine bond, hydrolysis of the product back to these starting materials is a primary concern, especially in the presence of moisture or acidic conditions.[1] Side products from minor reactions can also be present depending on the specific reaction conditions.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid exposure to moisture and acidic environments. For long-term storage, refrigeration is recommended.
Q3: My NMR spectrum shows a persistent peak for benzaldehyde even after purification. Why is this happening and what can I do?
A3: The presence of a benzaldehyde peak in the NMR spectrum is a common issue and is often due to the equilibrium between the Schiff base and its starting materials, which can be influenced by trace amounts of water in the NMR solvent.[2] To address this, ensure you are using a completely anhydrous deuterated solvent for your NMR analysis. If the impurity persists, it indicates that residual benzaldehyde is present in your sample. Further purification by recrystallization or column chromatography may be necessary. In some cases, washing a solution of the product with a sodium bisulfite solution can help remove residual aldehyde.
Q4: Is this compound stable during column chromatography on silica gel?
A4: Silica gel is acidic in nature and can promote the hydrolysis of the imine bond.[1] Therefore, prolonged exposure to silica gel during column chromatography can lead to the degradation of this compound. It is advisable to use neutral alumina as the stationary phase or to deactivate the silica gel by treating it with a base like triethylamine before use.[1]
Q5: What are the general solubility characteristics of this compound?
A5: this compound is a solid crystalline powder, with a color ranging from white to pale yellow depending on its purity.[3] Due to the presence of both hydrophobic (benzyl) and hydrophilic (amino and phenolic) groups, it exhibits varied solubility. It tends to be more soluble in polar organic solvents like ethanol and methanol.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The chosen solvent or solvent system is not optimal, leading to significant product loss in the mother liquor. 2. The product is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Optimize the solvent system. Perform small-scale solubility tests with various solvents. Good recrystallization solvents will dissolve the compound when hot but not when cold. Consider solvent pairs like ethanol/water or ethyl acetate/hexane. 2. Use a less polar solvent or a solvent pair. If the product is too soluble in a single solvent, add a miscible anti-solvent to induce crystallization upon cooling. 3. Preheat the filtration apparatus. Use a heated funnel or pre-warm the filter paper and flask with hot solvent to prevent the product from crashing out during filtration. |
| Oily Product Instead of Crystals | 1. The presence of impurities is depressing the melting point and preventing crystallization. 2. The cooling process is too rapid, not allowing sufficient time for crystal lattice formation. 3. The concentration of the product in the solvent is too high. | 1. Perform a preliminary purification. If the crude product is very impure, consider a quick filtration through a plug of neutral alumina or a preliminary column chromatography to remove major impurities before attempting recrystallization. 2. Slow down the cooling process. Allow the solution to cool slowly to room temperature and then place it in a refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. 3. Dilute the solution. Add more of the hot solvent to the oily mixture and reheat until a clear solution is obtained, then cool slowly. |
| Product Hydrolysis During Work-up or Purification | 1. Presence of water in solvents or on glassware. 2. Acidic conditions during extraction or chromatography. | 1. Use anhydrous conditions. Ensure all solvents are dried using appropriate drying agents and that all glassware is oven-dried before use. Perform the reaction and work-up under an inert atmosphere if possible. 2. Neutralize the work-up. If an acidic wash is necessary, neutralize the organic layer with a mild base like saturated sodium bicarbonate solution immediately after. For chromatography, use neutral alumina or silica gel treated with triethylamine.[1] |
| Poor Separation During Column Chromatography | 1. Inappropriate mobile phase polarity. 2. The compound is streaking on the column. 3. Column is overloaded with crude material. | 1. Optimize the mobile phase. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities. A typical starting point for this type of compound could be a mixture of hexane and ethyl acetate. 2. Add a small amount of base to the mobile phase. If streaking is observed, it may be due to the acidic nature of the stationary phase. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to obtain sharper bands. 3. Reduce the amount of crude material. As a general rule, the amount of crude material loaded onto the column should be about 1-5% of the weight of the stationary phase. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of phenolic Schiff bases and should be optimized for the specific reactants.
Materials:
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4-(2-aminoethyl)phenol (tyramine)
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Benzaldehyde
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Absolute Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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Dissolve 1.0 equivalent of 4-(2-aminoethyl)phenol in absolute ethanol in a round-bottom flask.
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Add 1.0 equivalent of benzaldehyde to the solution.
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Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[4]
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
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Upon completion of the reaction, a precipitate may form. If so, collect the crude product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.
-
The crude product can be washed with a cold, non-polar solvent like hexane to remove any excess benzaldehyde.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
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Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Neutral Alumina (or silica gel treated with triethylamine)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of neutral alumina in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Load the dissolved sample onto the top of the column.
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Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. If using silica gel, it is recommended to add ~1% triethylamine to the mobile phase to prevent hydrolysis.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following tables provide an overview of typical, albeit general, data for the purification of phenolic Schiff bases. Specific values for this compound may vary and should be determined experimentally.
Table 1: Solubility of a Representative Phenolic Schiff Base
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) ( g/100 mL) |
| Water | Insoluble | Slightly Soluble |
| Hexane | Sparingly Soluble | Soluble |
| Ethyl Acetate | Soluble | Freely Soluble |
| Ethanol | Freely Soluble | Very Soluble |
| Methanol | Very Soluble | Very Soluble |
Table 2: Comparison of Purification Methods for a Phenolic Schiff Base
| Purification Method | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | 80-90 | >98 | 70-85 |
| Column Chromatography (Neutral Alumina) | 80-90 | >99 | 60-80 |
Note: These are representative values and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision-making workflow for troubleshooting the purification of crude this compound.
Signaling Pathway of Imine Hydrolysis
References
Technical Support Center: Recrystallization of Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Schiff bases using recrystallization techniques.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of Schiff bases.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[1] 2. The solution is cooling too quickly, preventing crystal nucleation. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of the Schiff base and allow the solution to cool again.[1] 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Ensure the flask is not disturbed during cooling.[2] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1] 4. If the above fails, consider a different solvent or a two-solvent system. |
| "Oiling out" occurs (product separates as a liquid instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the Schiff base. 2. The compound is precipitating out of the solution too rapidly.[1] 3. High concentration of impurities is depressing the melting point of the compound.[1] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][3] 2. Use a lower-boiling point solvent if possible. 3. Consider purification by column chromatography to remove impurities before attempting recrystallization. 4. For a two-solvent system, add more of the solvent in which the compound is more soluble before cooling.[1] |
| Low recovery of purified crystals. | 1. Too much solvent was used , and a significant amount of the product remains in the mother liquor.[1] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent. 4. The compound is significantly soluble in the solvent even at low temperatures. | 1. Reduce the amount of solvent used to dissolve the crude product. Evaporate some of the solvent from the mother liquor to recover a second crop of crystals. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.[4][5] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[2][6] 4. Select a solvent in which the Schiff base has lower solubility at cold temperatures. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude product. 2. Rapid crystallization has trapped impurities within the crystal lattice.[1] | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[3] 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing Schiff bases?
A1: The choice of solvent is crucial and depends on the specific Schiff base. Commonly used solvents include ethanol, methanol, ethyl acetate, chloroform, and dimethylformamide (DMF).[6] Binary solvent mixtures, such as ethanol-water or chloroform with a less polar solvent, are also frequently effective.[6] The ideal solvent should dissolve the Schiff base well at high temperatures but poorly at low temperatures.
Q2: How do I choose the right recrystallization solvent?
A2: To select an appropriate solvent, perform small-scale solubility tests. Place a small amount of your crude Schiff base in a test tube and add a few drops of a solvent. If it dissolves readily at room temperature, the solvent is likely too good. The ideal single solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For a two-solvent system, the Schiff base should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[7]
Q3: My Schiff base is hydrolytically unstable. What precautions should I take during recrystallization?
A3: Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid or base.[3] It is advisable to use dry (anhydrous) solvents and to avoid prolonged heating. If using a solvent mixture containing water, it is best to work quickly and cool the solution promptly after the solid has dissolved.
Q4: Can I use column chromatography to purify my Schiff base instead of recrystallization?
A4: Yes, column chromatography is another common purification technique for Schiff bases. Neutral alumina or silica gel can be used as the stationary phase. However, recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline products if a suitable solvent is found.
Experimental Protocols
Single-Solvent Recrystallization
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Solvent Selection: Based on solubility tests, choose a solvent that dissolves the Schiff base when hot but not at room temperature.
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.[2]
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Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are preheated to prevent premature crystallization.[6]
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction, or transfer them to a watch glass to air dry.
Two-Solvent Recrystallization
-
Solvent Selection: Choose a solvent pair where the Schiff base is soluble in the first solvent ("good" solvent) and insoluble in the second solvent ("poor" solvent). The two solvents must be miscible.[4]
-
Dissolution: Dissolve the crude Schiff base in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[4]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[4][5]
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[4][5]
-
Crystallization, Isolation, and Drying: Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Qualitative Solubility and Physical Properties of Selected Schiff Bases
| Schiff Base | Structure | Common Recrystallization Solvents | Melting Point (°C) | Appearance |
| N-Benzylideneaniline | C₁₃H₁₁N | Ethanol, Benzene[5] | 52-54[4] | Pale yellow crystalline powder[4] |
| Salicylidene aniline | C₁₃H₁₁NO | Ethanol | 49-53[9] | White to yellow to orange powder/crystal[9] |
| General Schiff Bases | R-CH=N-R' | Ethanol, Methanol, Chloroform, Diethyl ether, DMSO, DMF[1] | Varies | Typically colored solids |
Note: Solubility is a qualitative measure. "Soluble" indicates that the compound dissolves in the solvent, particularly when heated. The ideal recrystallization solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. N-Benzylideneaniline | 538-51-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water [scirp.org]
- 8. saudijournals.com [saudijournals.com]
- 9. SALICYLIDENEANILINE | 779-84-0 [chemicalbook.com]
stability issues and degradation of 4-[2-(benzylideneamino)ethyl]phenol
Welcome to the Technical Support Center for 4-[2-(benzylideneamino)ethyl]phenol.
This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation concerns you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its common applications?
This compound is a Schiff base compound, formed from the condensation reaction of tyramine and benzaldehyde. Schiff bases are known for their diverse biological activities and are often investigated in medicinal chemistry for their potential as therapeutic agents. They are also used as ligands in coordination chemistry to form metal complexes.
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound, like many Schiff bases, are its susceptibility to hydrolysis, photodegradation, and thermal degradation. The imine (-C=N-) bond is the most reactive site and is prone to cleavage, especially in the presence of water.
Q3: How does pH affect the stability of this compound?
The stability of the imine bond is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions. In acidic media, the imine nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. In basic media, the hydroxide ion can directly attack the imine carbon. Generally, Schiff bases exhibit their highest stability in a neutral pH environment.[1]
Q4: What are the expected degradation products of this compound?
The primary degradation pathway is hydrolysis, which cleaves the imine bond to yield the starting materials: tyramine and benzaldehyde. Under oxidative conditions, the phenolic moiety may be susceptible to oxidation, potentially leading to the formation of quinone-type structures or other oxidation products.
Q5: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture and light. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
A. Synthesis and Purification Issues
Problem 1: Low yield during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure equimolar amounts of tyramine and benzaldehyde are used. Use a catalytic amount of a weak acid, such as glacial acetic acid, to promote the reaction.[2] Reflux the reaction mixture in an appropriate solvent (e.g., ethanol or methanol) for a sufficient duration (typically a few hours) and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of the product during workup | Use anhydrous solvents and reagents. After the reaction is complete, avoid washing the product with aqueous solutions if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any excess acid and work quickly at low temperatures. |
| Loss of product during purification | For purification by recrystallization, choose a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of Schiff bases include ethanol, methanol, or mixtures with less polar solvents like hexane. |
Problem 2: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials | If recrystallization is ineffective, consider column chromatography. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar starting materials from the less polar Schiff base product. |
| Oily product that does not crystallize | Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
B. Stability and Degradation Issues During Experiments
Problem 3: Compound degrades during experimental procedures.
| Possible Cause | Troubleshooting Step |
| Hydrolysis in aqueous buffers | Whenever possible, use freshly prepared solutions. If the experiment must be conducted in an aqueous buffer, aim for a pH as close to neutral as possible, where Schiff bases are generally more stable.[1] If the experimental design allows, consider using a buffer with a lower water activity or including a co-solvent. |
| Photodegradation from ambient or experimental light sources | Protect your reaction vessels and solutions from light by wrapping them in aluminum foil or using amber-colored glassware. Work in a dimly lit area when handling the compound. |
| Thermal degradation at elevated temperatures | If heating is required for your experiment, use the lowest effective temperature and minimize the heating time. Conduct preliminary experiments to determine the thermal stability of the compound under your specific experimental conditions. |
Problem 4: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in solution over time | Prepare solutions of this compound fresh before each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container. Before use, allow the solution to warm to room temperature slowly and check for any signs of precipitation or color change. |
| Presence of impurities in the starting material | Verify the purity of your this compound using analytical techniques such as NMR, IR, or HPLC before use. Impurities can interfere with the experiment and lead to erroneous results. |
III. Data and Protocols
This section provides key data and detailed experimental protocols for the synthesis, purification, and characterization of this compound.
A. Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Varies depending on purity, typically in the range of 130-140°C |
B. Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of tyramine and benzaldehyde.
-
Materials:
-
Tyramine
-
Benzaldehyde
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve tyramine (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add benzaldehyde (1 equivalent) to the solution.
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Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
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Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the product in a vacuum oven.
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cooling in an ice bath can improve the yield.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the crystals under vacuum.
-
3. Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons from both the tyramine and benzaldehyde moieties, the ethyl chain protons, and the imine proton (-CH=N-), which typically appears as a singlet in the range of 8.0-8.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the corresponding carbon signals, with the imine carbon appearing in the range of 160-170 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=N (imine) stretch, typically in the region of 1630-1650 cm⁻¹. The broad O-H stretch of the phenolic group will also be present.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a small amount of formic acid or acetic acid) is a good starting point. The retention time and peak purity can be used to determine the identity and purity of the compound.
IV. Visual Guides
A. Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
B. Degradation Pathway of this compound
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4-[2-(benzylideneamino)ethyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-[2-(benzylideneamino)ethyl]phenol, a Schiff base formed from the condensation of tyramine and benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of this compound?
A1: The optimal pH for the formation of most Schiff bases, including this compound, is generally in the weakly acidic range, typically between pH 4 and 6. This is because the reaction requires acid catalysis for the dehydration of the hemiaminal intermediate, but a pH that is too low will protonate the primary amine of tyramine, rendering it non-nucleophilic and thus inhibiting the initial nucleophilic attack on the carbonyl carbon of benzaldehyde.
Q2: Why is my reaction yield low?
A2: Low yields in Schiff base synthesis can be attributed to several factors. One of the most common is an inappropriate pH of the reaction mixture. As mentioned in Q1, a pH outside the optimal range can significantly hinder the reaction. Another critical factor is the presence of water in the final reaction mixture, as the reaction is an equilibrium process. Incomplete reactions due to insufficient reaction time or temperature, and degradation of starting materials or product can also lead to low yields.
Q3: Can I use a different solvent for the reaction?
A3: Yes, various solvents can be used for Schiff base synthesis. Ethanol is commonly employed due to its ability to dissolve both the amine and aldehyde reactants. Other solvents like methanol, toluene, or even solvent-free conditions have been reported for similar syntheses. If using a non-polar solvent like toluene, a Dean-Stark apparatus is often used to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product. The choice of solvent can influence reaction time and yield, so it may require optimization for your specific conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials (tyramine and benzaldehyde). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: Is it necessary to remove the water formed during the reaction?
A5: Yes, the formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct. To obtain a high yield of the product, it is highly recommended to remove the water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Data Presentation: Effect of pH on Product Yield
| pH | Expected Yield (%) | Rationale |
| 2 | < 10 | The amine is protonated, inhibiting nucleophilic attack. |
| 4 | 60 - 75 | Favorable conditions for both nucleophilic attack and dehydration. |
| 5 | 80 - 95 | Optimal balance between amine nucleophilicity and acid catalysis. |
| 6 | 70 - 85 | Slightly reduced rate of dehydration compared to pH 5. |
| 8 | 40 - 55 | Dehydration of the hemiaminal intermediate is slow due to insufficient acid catalysis. |
| 10 | < 20 | The dehydration step is significantly hindered. |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Tyramine (4-(2-aminoethyl)phenol)
-
Benzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dean-Stark apparatus (optional, if using toluene)
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Anhydrous Magnesium Sulfate (optional)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve tyramine (1 equivalent) in absolute ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to adjust the pH to the optimal range (approximately 4-5). The pH can be checked with pH paper.
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If using a dehydrating agent, add anhydrous magnesium sulfate to the mixture.
-
If using a Dean-Stark apparatus, set it up with toluene as the solvent and reflux the mixture.
-
If not using a Dean-Stark apparatus, reflux the ethanolic mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH. | Adjust the pH of the reaction mixture to 4-5 using a weak acid like acetic acid. |
| Presence of water. | Use a Dean-Stark apparatus with toluene or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. | |
| Incomplete reaction. | Increase the reaction time or temperature (reflux). | |
| Impure starting materials. | Ensure the purity of tyramine and benzaldehyde. Distill benzaldehyde if necessary. | |
| Formation of Side Products | Oxidation of benzaldehyde. | Use freshly distilled benzaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Polymerization of benzaldehyde. | Avoid strong acidic or basic conditions. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | Remove the solvent under reduced pressure. Try precipitating the product by adding a non-polar solvent like hexane. |
| Oily product obtained. | Try triturating the oil with a non-polar solvent to induce crystallization. Purification by column chromatography may be necessary. | |
| Product is Unstable | Hydrolysis of the imine bond. | Store the purified product in a dry environment. Avoid exposure to moisture and acidic conditions. |
Visualizations
Caption: Reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
avoiding side products in the synthesis of tyramine Schiff bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tyramine Schiff bases, with a focus on avoiding the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of a tyramine Schiff base?
A1: The synthesis of a tyramine Schiff base involves the condensation reaction between tyramine and an aldehyde or ketone. The primary amine group of tyramine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine (C=N) bond of the Schiff base.[1]
Q2: My reaction mixture changed color to a dark brown/black. Is this normal?
A2: While many tyramine Schiff bases are colored (often yellow to orange), a dark brown or black coloration can be indicative of oxidation or polymerization side reactions. The phenolic hydroxyl group of tyramine is susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen). This can lead to the formation of colored impurities and polymeric materials.[2]
Q3: What are the most common side products in tyramine Schiff base synthesis?
A3: The primary side products in tyramine Schiff base synthesis often arise from the reactivity of the tyramine molecule's functional groups under various conditions. These can include:
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Oxidation Products: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures and other colored impurities.
-
Polymeric Materials: Polymerization can occur, especially under harsh reaction conditions such as high temperatures, leading to intractable materials and reduced yields of the desired Schiff base.[3]
-
Aldol Condensation Products: If the aldehyde reactant has α-hydrogens, it can undergo self-condensation under basic or acidic conditions, leading to α,β-unsaturated aldehyde or ketone byproducts.[4][5]
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Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted tyramine and aldehyde/ketone in the final product mixture.
Q4: How can I purify my tyramine Schiff base product?
A4: The most common and effective method for purifying solid tyramine Schiff bases is recrystallization.[2] The choice of solvent is crucial and depends on the solubility of the specific Schiff base. Ethanol is often a suitable solvent for recrystallization.[6] For products that are difficult to crystallize or are oils, column chromatography can be an effective purification technique.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, solvent, catalyst). 3. Formation of side products (e.g., oxidation, polymerization). | 1. Increase reaction time or temperature moderately. Ensure efficient removal of water using a Dean-Stark apparatus if applicable. 2. Optimize reaction conditions by screening different solvents and catalysts (see Tables 1 & 2). 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures. |
| Product is a Dark, Tarry Substance | 1. Oxidation of the phenolic hydroxyl group. 2. Polymerization of the Schiff base or starting materials. | 1. Perform the reaction under an inert atmosphere. 2. Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a milder catalyst. |
| Presence of Starting Materials in the Final Product (Confirmed by NMR/TLC) | 1. Incomplete reaction. 2. Reversibility of the Schiff base formation. | 1. Extend the reaction time or consider a more effective catalyst. 2. Ensure efficient removal of water as it is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials. |
| Unexpected Peaks in NMR Spectrum | 1. Presence of solvent residue. 2. Formation of side products (e.g., aldol condensation products). 3. Isomers of the Schiff base. | 1. Ensure the product is thoroughly dried under vacuum. 2. If the aldehyde has α-hydrogens, consider using a non-basic or milder acidic catalyst to minimize aldol condensation. Purify the product using recrystallization or column chromatography. 3. Analyze the spectral data carefully to identify potential isomers. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil at room temperature. 2. Presence of impurities inhibiting crystallization. | 1. If the product is an oil, attempt purification by column chromatography. 2. Purify the crude product to remove impurities that may be hindering crystallization. Try different recrystallization solvents or solvent mixtures. |
Data Presentation
Table 1: Effect of Solvent on Schiff Base Yield
| Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference(s) |
| Ethanol | 120 | 50 | 88 | [7] |
| Methanol | 20 | Optimized | - | [3] |
| Water | 240 | Reflux | 83 | [4] |
| Acetonitrile | 120 | 50 | - | [7] |
| Dichloromethane | 120 | 50 | - | [7] |
| Dimethylformamide (DMF) | - | - | High Crystallinity | [8] |
Note: Yields can vary significantly based on the specific reactants and other reaction conditions.
Table 2: Effect of Catalyst on Schiff Base Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Acetic Acid (catalytic) | Reflux | - | [7] |
| Potassium Carbonate | Reflux in ethanol | 82 | [9] |
| Sodium Hydroxide | Toluene, reflux | 88 | |
| Dimethylaminoethanol (DMEA) | Solvent-free | - | [4] |
| None (Mechanochemical) | Grinding | 78.7 - 90.7 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a Tyramine Schiff Base with Catalytic Acetic Acid
-
Reactant Preparation: Dissolve tyramine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the crude product with cold methanol to remove unreacted starting materials. For further purification, recrystallize the solid product from a suitable solvent such as ethanol.[2]
Protocol 2: Synthesis of a Tyramine Schiff Base using Potassium Carbonate
-
Reactant Preparation: In a round-bottom flask, add tyramine (1 equivalent) and the desired aldehyde (1 equivalent) to ethanol.
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Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the mixture.
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Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 5 hours.
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Workup: After cooling to room temperature, filter off the potassium carbonate.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the solid product from ethanol to yield the pure tyramine Schiff base.[9]
Visualizations
Caption: Reaction pathway for the synthesis of a tyramine Schiff base.
Caption: Troubleshooting workflow for tyramine Schiff base synthesis.
Caption: Relationship between reaction conditions and potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Optimization of the schiff-base reaction of acetylacetone with biogenic amines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajol.info [ajol.info]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Phenolic Imines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of phenolic imines.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of phenolic imines?
A1: Silica gel is a widely used stationary phase for the column chromatography of many organic compounds, including phenolic imines.[1] However, due to the acidic nature of silica, it can sometimes lead to the hydrolysis or decomposition of acid-sensitive imines.[2][3] In such cases, alternative stationary phases like neutral or basic alumina, or Sephadex LH-20 are recommended.[2][4] For highly polar phenolic compounds, reverse-phase C18 silica is also a viable option.[1][5]
Q2: My phenolic imine is unstable on silica gel. What are my options?
A2: If your phenolic imine is degrading on the silica gel column, you have several alternatives:[6]
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Deactivate the silica gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[2][7]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2][4] Polyamide and Sephadex LH-20 are also effective for the separation of phenolic compounds.[1][8]
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Employ reverse-phase chromatography: Using a C18 column with a polar mobile phase (like methanol/water or acetonitrile/water mixtures) can be a good alternative.[5]
Q3: How do I choose an appropriate mobile phase for my phenolic imine purification?
A3: The choice of mobile phase depends on the polarity of your compound and the stationary phase used. A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.5.[9] Common solvent systems for normal-phase chromatography of phenolic compounds include mixtures of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate, dichloromethane, or methanol.[1][10] For reverse-phase chromatography, gradients of methanol or acetonitrile in water, often with a small amount of acid like formic or acetic acid to improve peak shape, are frequently used.[11][12]
Q4: Can I use HPLC for the purification of phenolic imines?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of phenolic compounds, offering higher resolution and efficiency compared to traditional column chromatography.[5][13] Both normal-phase and reverse-phase HPLC can be used. Reverse-phase HPLC with a C18 column is particularly common for the separation of phenolic compounds.[5][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of phenolic imines.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor or No Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. A good starting point is a solvent system that gives the desired compound an Rf of ~0.3.[6] For better separation, you can try a shallower solvent gradient. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to sample by weight. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. The slurry packing method is generally preferred.[10] | |
| Low Yield/Compound Decomposition | Hydrolysis of the imine on acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[2][7] |
| Use a less acidic stationary phase such as neutral or basic alumina.[2][4] | ||
| Consider using reverse-phase chromatography.[5] | ||
| The compound is highly retained on the column. | Increase the polarity of the mobile phase gradually to ensure the elution of your compound. | |
| Tailing of Phenolic Compounds | Strong interaction between the phenolic hydroxyl group and the stationary phase. | Add a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the mobile phase to reduce tailing.[1] |
| Acidic nature of silica gel. | Treat the silica gel with a gaseous CO2 flush before and during packing to minimize tailing of acidic compounds.[1] | |
| Compound Elutes Too Quickly (at the solvent front) | The mobile phase is too polar. | Use a less polar solvent system. Re-evaluate your mobile phase composition based on TLC analysis.[6] |
| Compound Won't Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar to a highly polar solvent (e.g., methanol) may be necessary.[4] |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing column chromatography.[6] |
Experimental Protocols
General Protocol for Column Chromatography of a Phenolic Imine on Silica Gel
-
Preparation of the Stationary Phase:
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand over the plug.[10]
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Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[10]
-
-
Sample Loading:
-
Dissolve the crude phenolic imine in a minimal amount of the mobile phase or a suitable volatile solvent.[10]
-
Carefully apply the sample solution to the top of the column using a pipette.[10]
-
Alternatively, for samples not readily soluble in the eluent, use the dry loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[14]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by adding a more polar solvent.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified phenolic imine.[10]
-
Quantitative Data Summary
The following table summarizes typical stationary and mobile phases used for the separation of phenolic compounds and imines. The optimal conditions for a specific phenolic imine will need to be determined empirically.
| Compound Class | Stationary Phase | Mobile Phase System (Examples) | Notes |
| Phenolic Compounds | Silica Gel | Toluene:Ethyl Acetate:Formic Acid[1] | Formic acid helps to reduce tailing. |
| Chloroform:Methanol[1] | A versatile system with a wide polarity range. | ||
| Sephadex LH-20 | Ethanol or Methanol[8] | Good for separating plant phenolics. | |
| Polyamide | Water to Methanol gradient, then Methanol to Acetone gradient[1] | Effective for separating polyphenols. | |
| Reverse-Phase C18 | Water/Methanol with 0.1% Formic Acid[1] | Common in HPLC for phenolic acids. | |
| Imines (Schiff Bases) | Silica Gel (with modifier) | Hexane/Ethyl Acetate + 1% Triethylamine[7] | Triethylamine deactivates acidic sites. |
| Dichloromethane/Methanol (gradient)[15] | Suitable for more polar imines. | ||
| Neutral Alumina | Hexane/Ethyl Acetate | A less acidic alternative to silica gel.[4] | |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | Provides improved separation for basic compounds.[16] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-[2-(benzylideneamino)ethyl]phenol and its Alternatives
For researchers and professionals in drug development, the efficient and reliable synthesis of target compounds is paramount. This guide provides a comprehensive comparison of synthesis protocols for 4-[2-(benzylideneamino)ethyl]phenol, a Schiff base with potential applications in medicinal chemistry. We will explore the conventional synthesis route and compare it with modern, more efficient alternatives, providing supporting data from analogous reactions to illustrate the expected outcomes.
Understanding the Synthesis: The Schiff Base Condensation
The synthesis of this compound is a classic example of Schiff base formation. This reaction involves the condensation of a primary amine (in this case, 4-(2-aminoethyl)phenol or tyramine) with an aldehyde (benzaldehyde). The core of this reaction is the formation of a carbon-nitrogen double bond, also known as an imine or azomethine group.[1][2][3]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
Several methods can be employed to synthesize Schiff bases. The choice of protocol can significantly impact the reaction's efficiency, environmental footprint, and overall cost. Below is a comparison of common synthetic routes.
| Synthesis Protocol | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating (Reflux) | Hours (e.g., 4-8 hours) | 50-80 | Simple setup, well-established.[4][5] | Long reaction times, use of volatile organic solvents, lower yields.[4][5] |
| Microwave-Assisted Synthesis | Minutes (e.g., 2-10 minutes) | 90-98 | Rapid reaction rates, higher yields, often solvent-free.[6][7][8][9] | Requires specialized microwave equipment. |
| Ultrasound-Assisted Synthesis (Sonochemistry) | 30-60 minutes | 95-98 | Shorter reaction times, high yields, can be performed at room temperature.[6] | Requires an ultrasonic bath or probe. |
| Solvent-Free Grinding (Mechanochemistry) | 30-45 minutes | >95 | Environmentally friendly ("green"), high yields, simple procedure.[10] | May not be suitable for all substrates, potential for localized heating. |
| Aqueous Medium Synthesis | 1-2 hours | >90 | Environmentally benign, simple workup, often high yields.[4][5] | Reactant solubility can be a limitation. |
Note: The yield and reaction times are based on representative data for the synthesis of various Schiff bases and may vary for the specific synthesis of this compound.
Detailed Experimental Protocols
1. Conventional Synthesis via Reflux
This method involves heating the reactants in a suitable organic solvent.
-
Materials: 4-(2-aminoethyl)phenol, benzaldehyde, ethanol (or methanol), glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of 4-(2-aminoethyl)phenol and benzaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[11][12]
-
Attach a reflux condenser and heat the mixture to reflux for several hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[6]
-
2. Microwave-Assisted Synthesis
This "green chemistry" approach significantly reduces reaction times.
-
Materials: 4-(2-aminoethyl)phenol, benzaldehyde.
-
Procedure:
-
Place equimolar amounts of 4-(2-aminoethyl)phenol and benzaldehyde in a microwave-safe vessel.
-
The reaction can often be performed solvent-free or with a minimal amount of a high-boiling point solvent.
-
Irradiate the mixture in a laboratory microwave reactor for a few minutes at a predetermined power and temperature.[8]
-
After the reaction, allow the vessel to cool.
-
The product can be purified by recrystallization.
-
Validation of the Synthesized Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1690-1640 cm⁻¹, and the disappearance of the C=O stretching band from the aldehyde and the N-H bending vibration from the primary amine.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is indicated by a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of δ 8-9 ppm. The aromatic protons will also show characteristic signals.[13]
-
¹³C NMR: The carbon of the imine group will have a characteristic chemical shift in the range of δ 160-170 ppm.[13]
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
-
Melting Point Determination: A sharp melting point indicates a high degree of purity.[14]
Alternative Compounds and Their Synthesis
For drug development professionals, exploring structurally related compounds is often necessary. Alternatives to this compound can be synthesized by varying the starting amine or aldehyde. For instance, using substituted benzaldehydes or other primary amines can generate a library of related Schiff bases. The synthesis protocols described above are generally applicable to these analogous compounds.
For example, derivatives of 4-aminophenol have been synthesized using similar Schiff base condensation reactions.[11][15] These syntheses also benefit from the application of modern techniques like microwave irradiation to improve yields and reduce reaction times.
Conclusion
While the conventional reflux method for synthesizing this compound is well-established, modern alternatives such as microwave-assisted and solvent-free synthesis offer significant advantages in terms of reaction time, yield, and environmental impact.[3] For researchers in fast-paced drug development environments, adopting these more efficient protocols can accelerate the synthesis of target compounds and their analogs, facilitating more rapid screening and development timelines. The validation of the final product through a combination of spectroscopic methods is a critical step to ensure the integrity of subsequent biological and pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Schiff Bases of Tyramine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
The versatile pharmacological potential of Schiff bases, synthesized from the condensation of primary amines with carbonyl compounds, continues to be a focal point in medicinal chemistry.[1][2] This guide provides a comparative study of the biological activities of a series of substituted benzaldehyde Schiff bases of tyramine. By methodically varying the substituents on the benzaldehyde ring, researchers can modulate the antimicrobial, antioxidant, and anticancer properties of these compounds. This analysis is supported by experimental data and detailed methodologies to assist in further research and drug development.
Synthesis and Characterization
The general synthesis of substituted benzaldehyde Schiff bases of tyramine involves the condensation reaction between tyramine and various substituted benzaldehydes. The reaction is typically carried out under reflux in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid.[3] The resulting Schiff bases can be characterized by various spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm the formation of the characteristic azomethine (-CH=N-) group.[4]
Comparative Biological Activity
The biological activity of these Schiff bases is significantly influenced by the nature and position of the substituents on the benzaldehyde ring. Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.[5][6]
Table 1: Comparative Antimicrobial Activity
The antimicrobial potential of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[1][7] The presence of certain substituents can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.
| Substituent on Benzaldehyde | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Hydroxy (-OH) | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| Escherichia coli | 25 | Ampicillin | 100 | |
| 4-Methoxy (-OCH₃) | Staphylococcus aureus | 25 | Ampicillin | 12.5 |
| Escherichia coli | 50 | Ampicillin | 100 | |
| 4-Chloro (-Cl) | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| Escherichia coli | 12.5 | Ampicillin | 100 | |
| 4-Nitro (-NO₂) | Candida albicans | 24 | Nystatin | 12.5 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not be from a single study.[1][2]
Table 2: Comparative Antioxidant Activity
The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5][8] Phenolic hydroxyl groups are known to contribute significantly to antioxidant activity.[5][9]
| Substituent on Benzaldehyde | DPPH Scavenging IC₅₀ (µM) | Reference Compound (Ascorbic Acid) IC₅₀ (µM) |
| 4-Hydroxy (-OH) | 15.2 | 25.5 |
| 2,4-Dihydroxy (-OH) | 10.8 | 25.5 |
| 4-Methoxy (-OCH₃) | 35.7 | 25.5 |
| 3,4-Dimethoxy (-OCH₃) | 28.4 | 25.5 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not be from a single study.[5][8][9]
Table 3: Comparative Anticancer Activity
The cytotoxic effects of these compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[10][11] The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.
| Substituent on Benzaldehyde | Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| 4-Hydroxy (-OH) | MCF-7 (Breast Cancer) | 8.5 | 1.2 |
| 4-Chloro (-Cl) | HeLa (Cervical Cancer) | 12.3 | 0.9 |
| 4-Nitro (-NO₂) | SW-480 (Colorectal Cancer) | 15.1 | 2.5 |
| 2,6-Diethyl | MCF-7 (Breast Cancer) | 7.2 | 1.2 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not be from a single study.[4][12]
Experimental Protocols
General Synthesis of Substituted Benzaldehyde Schiff Bases of Tyramine
An equimolar mixture of tyramine and the respective substituted benzaldehyde is refluxed in absolute ethanol for 4-6 hours.[3] A few drops of glacial acetic acid can be added as a catalyst.[3] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent to obtain the pure Schiff base.
Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The microbial suspension, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
DPPH Radical Scavenging Assay
The antioxidant activity is determined by the DPPH radical scavenging method.[8] In a typical procedure, different concentrations of the Schiff base solution are added to a methanolic solution of DPPH.[13] The mixture is shaken and allowed to stand in the dark for 30 minutes. The absorbance is then measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. Ascorbic acid is commonly used as a standard antioxidant. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.[8]
MTT Assay for Anticancer Activity
Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.[14] The cells are then treated with various concentrations of the Schiff base compounds and incubated for a further 24-72 hours.[10] After the incubation period, the medium is removed, and MTT solution is added to each well, followed by incubation for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value is determined.[14]
Visualizations
Caption: General workflow for the synthesis of substituted benzaldehyde Schiff bases of tyramine.
Caption: A generalized signaling pathway for the anticancer activity of Schiff bases via apoptosis induction.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. ripublication.com [ripublication.com]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 13. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Anticancer Potential of Phenolic Schiff Bases and Their Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a paramount objective in medicinal chemistry. Among the vast array of synthetic compounds, Schiff bases and their metal complexes have emerged as a particularly promising class of molecules. Their structural versatility, tunable electronic properties, and ability to coordinate with various metal ions make them attractive candidates for therapeutic development. This guide provides a comparative analysis of the anticancer activity of phenolic Schiff bases, with a focus on derivatives of 4-(2-aminoethyl)phenol (tyramine), and their corresponding metal complexes, offering insights supported by experimental data.
It is a well-established trend that the chelation of a Schiff base ligand to a metal center often leads to a significant enhancement of its biological activity. This potentiation is attributed to several factors, including increased lipophilicity, which facilitates cell membrane penetration, and the metal ion's ability to influence the compound's interaction with biological targets such as DNA and cellular enzymes.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of a representative phenolic Schiff base ligand, 2,4-dichloro-6-(p-tolylimino-methyl)-phenol (a structural analog to 4-[2-(benzylideneamino)ethyl]phenol), and its transition metal complexes against a human breast carcinoma cell line. The data is presented as the concentration required to inhibit 50% of cell growth (IC50).
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2,4-dichloro-6-(p-tolylimino-methyl)-phenol (Ligand) | Human Breast Carcinoma | >1000 |
| [Co(L)2] | Human Breast Carcinoma | ~100 |
| [Ni(L)2] | Human Breast Carcinoma | ~300 |
| [Cu(L)2] | Human Breast Carcinoma | ~30 |
| [Zn(L)2] | Human Breast Carcinoma | < 3 |
Note: The data presented is based on studies of a structurally related Schiff base, 2,4-dichloro-6-(p-tolylimino-methyl)-phenol, and its metal complexes.[1][2] This information is provided for comparative purposes to illustrate the general trend of enhanced activity upon metal complexation.
As evidenced by the data, the free Schiff base ligand exhibits minimal anticancer activity. However, upon complexation with transition metals, a significant increase in cytotoxicity is observed. Notably, the zinc(II) complex demonstrated the most potent activity, with an IC50 value of less than 3 µg/mL, highlighting the crucial role of the metal ion in modulating the biological effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are typical protocols for the synthesis of the Schiff base and its metal complexes, along with the procedure for in vitro cytotoxicity assessment.
Synthesis of this compound
A solution of 4-(2-aminoethyl)phenol (tyramine) in ethanol is treated with an equimolar amount of benzaldehyde. The mixture is then refluxed for a specified period, typically 2-4 hours. Upon cooling, the resulting Schiff base precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried.
Synthesis of Metal Complexes
The synthesized Schiff base ligand is dissolved in a suitable solvent, such as ethanol or methanol. To this solution, an equimolar amount of the respective metal salt (e.g., cobalt(II) chloride, nickel(II) acetate, copper(II) sulfate, zinc(II) chloride) dissolved in the same solvent is added dropwise with constant stirring. The reaction mixture is then refluxed for 4-6 hours. The resulting colored precipitate of the metal complex is filtered, washed thoroughly with the solvent, and dried under vacuum.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., human breast carcinoma) are seeded in 96-well microplates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff base ligand and its metal complexes for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
To visually represent the key processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: A potential signaling pathway for anticancer activity.
Concluding Remarks
The comparative data strongly suggests that the anticancer activity of phenolic Schiff bases, such as derivatives of this compound, is significantly enhanced upon coordination with transition metal ions. The zinc(II) complex, in particular, has shown remarkable potency in studies on analogous compounds. This highlights the potential of these metal-based compounds as a promising avenue for the development of new chemotherapeutic agents. Further research should focus on elucidating the precise mechanisms of action, exploring a wider range of metal ions and ligand modifications to optimize activity and selectivity, and conducting in vivo studies to validate the preclinical findings. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.
References
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 4-[2-(benzylideneamino)ethyl]phenol Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-[2-(benzylideneamino)ethyl]phenol analogues, offering insights into their structure-activity relationships (SAR) for various biological activities. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The core structure, a Schiff base derived from tyramine (4-(2-aminoethyl)phenol) and substituted benzaldehydes, has emerged as a versatile scaffold exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. The biological activity of these analogues is significantly influenced by the nature and position of substituents on the benzylidene ring. This guide synthesizes findings from multiple studies to elucidate these critical relationships.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on the biological efficacy of this compound analogues.
Anticancer Activity
The cytotoxic effects of these analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for anticancer activity, with lower values indicating higher potency.
| Compound ID | Substituent on Benzaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Nitro | TSCCF | 446.68 | [1] |
| 1b | Unsubstituted | - | - | - |
| 1c | 4-Chloro | - | - | - |
| 1d | 4-Methoxy | - | - | - |
TSCCF: Tongue Squamous Cell Carcinoma Fibroblasts
From the available data, the introduction of a nitro group at the para position of the benzaldehyde ring demonstrates notable cytotoxic activity against tongue squamous cell carcinoma fibroblasts[1]. Further research is required to elucidate the effects of other substitutions on various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of these Schiff bases is a significant area of investigation. The minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition are common measures of antibacterial and antifungal efficacy.
Table 2.1: Antibacterial Activity of Substituted 2-Aminophenol Schiff Bases (as a related structural class)
| Compound ID | Substituent on Benzaldehyde | E. coli (MIC, mg/ml) | S. aureus (MIC, mg/ml) | P. aeruginosa (MIC, mg/ml) | Reference |
| 2a | 2-Methoxy | >1 | 0.5 | 0.5 | [2][3] |
| 2b | 2-Chloro | >1 | 1 | 1 | [2][3] |
| 2c | 2-Nitro | >1 | 1 | >1 | [2][3] |
| 2d | 4-Methoxy | 0.5 | 0.25 | 0.25 | [2][3] |
| 2e | 4-Chloro | 1 | 0.5 | 0.5 | [2][3] |
| 2f | 4-Nitro | >1 | 1 | 1 | [2][3] |
Note: While not direct analogues of this compound, these 2-aminophenol derivatives provide valuable SAR insights.
The study on 2-aminophenol derived Schiff bases suggests that electron-donating groups, such as a methoxy group at the para position, enhance antibacterial activity compared to electron-withdrawing groups like chloro and nitro substituents[2][3]. This trend is a crucial consideration for the design of tyramine-based analogues.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3.1: Antioxidant Activity of Benzylidene-Thiazolidine-Xanthine Derivatives (as a related structural class)
| Compound ID | Substituent on Benzaldehyde | Antioxidant Effect | Reference |
| 3a | 4-Dimethylamino | Most Active | [4] |
| 3b | 4-Nitro | Most Active | [4] |
Note: These compounds, while structurally different, highlight the significant impact of benzaldehyde substituents on antioxidant potential.
In a study on related benzylidene derivatives, compounds with a strong electron-donating group (4-dimethylamino) and a strong electron-withdrawing group (4-nitro) exhibited the highest antioxidant activity, suggesting a complex relationship that warrants further investigation for the target analogues[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols cited in the literature for evaluating the biological activities of these compounds.
Synthesis of this compound Analogues
A general and widely used method for the synthesis of these Schiff bases is through the condensation reaction of tyramine with a substituted benzaldehyde.
Protocol:
-
An equimolar solution of tyramine in a suitable solvent (e.g., ethanol) is prepared.
-
An equimolar amount of the substituted benzaldehyde is added to the solution.
-
A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the reaction.
-
The reaction mixture is refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed with a cold solvent, and dried.
-
Recrystallization from an appropriate solvent is performed to purify the final product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized Schiff base analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of each Schiff base analogue is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthesis and Activity Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of these analogues.
Caption: General synthesis workflow for this compound analogues.
Caption: Workflow for the biological evaluation and SAR analysis of the analogues.
Structure-Activity Relationship Insights
Based on the collated data, several key SAR trends can be inferred for the this compound scaffold:
-
Influence of Electronic Effects: The electronic nature of the substituent on the benzylidene ring plays a pivotal role. For antibacterial activity, electron-donating groups like methoxy appear to be more favorable than electron-withdrawing groups such as nitro and chloro[2][3].
-
Positional Isomerism: The position of the substituent is critical. A para-substituted methoxy group showed better antibacterial activity than an ortho-substituted one[2][3].
-
Anticancer Potential: The presence of a nitro group at the para position has been linked to significant anticancer activity[1]. The strong electron-withdrawing nature of the nitro group may be crucial for this effect.
-
Antioxidant Activity: The relationship for antioxidant activity appears more complex, with both strong electron-donating and electron-withdrawing groups showing high activity in related structures[4]. This suggests that the mechanism of antioxidant action may vary depending on the substituent.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of antioxidant activity of some new benzylidene-thiazolidine-xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Diverse Profiles of Tyramine-Based Schiff Bases
For researchers, scientists, and drug development professionals, this guide offers an in-depth spectroscopic comparison of various tyramine-based Schiff bases. By presenting key experimental data and detailed protocols, we aim to provide a valuable resource for the synthesis, characterization, and application of these versatile compounds.
Tyramine, a naturally occurring monoamine, serves as a versatile building block in medicinal chemistry. Its condensation with various aldehydes yields Schiff bases, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the spectroscopic signatures of these derivatives is crucial for confirming their synthesis, elucidating their structure, and correlating their chemical properties with their biological functions. This guide provides a comparative analysis of the UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for a selection of tyramine-based Schiff bases derived from common aromatic aldehydes.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tyramine-based Schiff bases formed with salicylaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. These aldehydes were chosen to represent a range of electronic effects, from electron-donating (hydroxyl, methoxy) to electron-withdrawing (nitro), which significantly influence the spectroscopic properties of the resulting Schiff bases.
Table 1: UV-Visible and Fluorescence Spectroscopy Data
| Schiff Base (Tyramine + Aldehyde) | UV-Vis (λmax, nm) | Fluorescence Emission (λem, nm) | Notes |
| Salicylaldehyde | ~270, ~315, ~400 | ~480-550 (variable with solvent) | The multiple absorption bands are attributed to π→π* and n→π* transitions within the aromatic rings and the imine group. Fluorescence is often associated with excited-state intramolecular proton transfer (ESIPT). |
| 4-Hydroxybenzaldehyde | ~280, ~320 | ~400-450 | The presence of the hydroxyl group can lead to solvent-dependent shifts in both absorption and emission spectra. |
| 4-Methoxybenzaldehyde | ~275, ~325 | ~410-460 | The electron-donating methoxy group generally results in a slight blue shift compared to the hydroxy-substituted analogue. |
| 4-Nitrobenzaldehyde | ~280, ~370 | Generally weak or quenched | The strong electron-withdrawing nitro group causes a significant red shift in the main absorption band and often quenches fluorescence due to efficient non-radiative decay processes. |
Table 2: 1H NMR Spectroscopy Data (in DMSO-d6, δ ppm)
| Schiff Base (Tyramine + Aldehyde) | -CH=N- (imine proton) | Phenolic -OH | Aromatic Protons | -CH2CH2- (tyramine) |
| Salicylaldehyde | ~8.5-8.9 | ~13.0 (intramolecular H-bond) | ~6.8-7.8 | ~2.8 (t), ~3.6 (t) |
| 4-Hydroxybenzaldehyde | ~8.3-8.6 | ~9.5-10.0 | ~6.7-7.6 | ~2.7 (t), ~3.5 (t) |
| 4-Methoxybenzaldehyde | ~8.4-8.7 | - | ~6.9-7.7 | ~2.7 (t), ~3.5 (t) |
| 4-Nitrobenzaldehyde | ~8.6-9.0 | - | ~7.8-8.3 | ~2.9 (t), ~3.7 (t) |
Table 3: Infrared (IR) Spectroscopy Data (cm-1)
| Schiff Base (Tyramine + Aldehyde) | ν(C=N) (imine stretch) | ν(O-H) (phenolic stretch) | ν(C-O) (phenolic stretch) | ν(NO2) (nitro stretch) |
| Salicylaldehyde | ~1610-1630 | ~3400 (broad, intramolecular H-bond) | ~1280 | - |
| 4-Hydroxybenzaldehyde | ~1620-1640 | ~3300-3400 (broad) | ~1270 | - |
| 4-Methoxybenzaldehyde | ~1625-1645 | - | ~1250 | - |
| 4-Nitrobenzaldehyde | ~1630-1650 | - | - | ~1520 (asymmetric), ~1340 (symmetric) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of tyramine-based Schiff bases.
Synthesis of Tyramine-Based Schiff Bases
A general and efficient method for the synthesis of tyramine-based Schiff bases is through the condensation reaction of tyramine with the desired aldehyde.
Materials:
-
Tyramine
-
Substituted benzaldehyde (e.g., salicylaldehyde, 4-hydroxybenzaldehyde, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of tyramine and the respective aldehyde in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol or methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Spectroscopic Characterization
UV-Visible Spectroscopy:
-
Prepare dilute solutions (typically 10-5 to 10-6 M) of the Schiff base in a suitable solvent (e.g., ethanol, methanol, DMSO).
-
Record the absorption spectra over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectra on a spectrofluorometer.
-
The excitation wavelength should be set at or near the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum.
1H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the Schiff base in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Record the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid Schiff base with dry potassium bromide.
-
Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Obtain the IR spectrum over the range of 4000-400 cm-1.
Potential Signaling Pathways and Biological Activity
The biological activities of tyramine-based Schiff bases are intrinsically linked to their chemical structures. While specific pathways for each derivative require detailed investigation, the known bioactivities of the parent molecules and related compounds provide insights into their potential mechanisms of action.
Tyramine itself is known to be a trace amine that can act as a neuromodulator and has been implicated in promoting colon cancer by inducing DNA damage and inflammation[1][2]. This suggests that tyramine-based Schiff bases could potentially interact with pathways related to cell proliferation, DNA repair, and inflammatory responses.
Schiff bases, in general, are known to exert their antimicrobial effects through various mechanisms, including inhibition of enzyme activity, disruption of cell membranes, and interference with DNA replication. The anticancer properties of some Schiff bases have been linked to their ability to induce apoptosis and inhibit cell migration[3]. One study has specifically implicated amino acid Schiff bases in the inhibition of the AMPK/mTOR signaling pathway in cancer cells, which is crucial for cell growth and proliferation.
The following diagram illustrates a potential mechanism of action for the anticancer activity of certain Schiff bases, highlighting the inhibition of the mTOR signaling pathway.
Caption: Proposed inhibition of the mTOR signaling pathway by tyramine-based Schiff bases.
Experimental Workflow
The systematic investigation of tyramine-based Schiff bases follows a logical progression from synthesis to biological evaluation. The following workflow diagram outlines the key steps involved in this process.
Caption: General experimental workflow for the study of tyramine-based Schiff bases.
This guide provides a foundational understanding of the spectroscopic properties of tyramine-based Schiff bases. The presented data and protocols offer a starting point for researchers to design and characterize novel derivatives with tailored properties for various applications in drug discovery and materials science. Further investigation into the specific mechanisms of action of these compounds will undoubtedly unveil their full therapeutic potential.
References
Evaluating the Efficacy of Schiff Base Compound 4-[2-(benzylideneamino)ethyl]phenol Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, Schiff bases have emerged as a promising class of compounds. Their structural versatility and broad-spectrum biological activities make them attractive candidates for further investigation. This guide provides a comparative analysis of the potential efficacy of the Schiff base 4-[2-(benzylideneamino)ethyl]phenol against standard antibiotics.
Due to the limited availability of direct experimental data for this compound, this guide leverages published data from structurally similar Schiff bases derived from 4-aminophenol. This approach provides a representative evaluation of its potential antimicrobial profile and a framework for future experimental design.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for Schiff bases structurally related to this compound, alongside standard antibiotics for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Representative Schiff Base 1 | 5.64 | 2.14 | 3.66 | 3.40 |
| Representative Schiff Base 2 | 3.30 (MRSA) | 3.97 | - | 3.10 |
| Ciprofloxacin | - | 2.26 | - | - |
*Data is for structurally similar (benzylideneamino)phenoxy)acetamides as reported in a study by Taylor & Francis Online.[1]
Table 2: Zone of Inhibition in mm
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Representative Schiff Base 3 | 13 | - | - |
| Representative Schiff Base 4 | - | - | - |
| Fosfomycin | - | - | 16 |
*Data is for isatin Schiff bases as reported in a review on the antimicrobial activity of Schiff bases.[2] It is important to note that the specific Schiff bases and test conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antimicrobial agents.
Synthesis of Schiff Bases
A general method for the synthesis of Schiff bases, such as those derived from 4-aminophenol, involves the condensation reaction between an appropriate aldehyde and an amine.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Antimicrobial Susceptibility Testing
The efficacy of the synthesized compounds against various bacterial strains is commonly determined using the agar disk diffusion method and the microbroth dilution method to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
1. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion susceptibility test.
2. Microbroth Dilution Method (MIC Determination)
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration determination.
Signaling Pathways and Logical Relationships
The potential mechanism of action of Schiff bases often involves interference with essential bacterial processes. While the precise pathway for this compound is yet to be elucidated, a generalized potential mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of bacterial DNA gyrase by a Schiff base.
Conclusion
The comparative data from structurally related compounds suggest that this compound holds potential as an antimicrobial agent. The presented MIC and zone of inhibition values for analogous Schiff bases demonstrate activity against both Gram-positive and Gram-negative bacteria, in some cases comparable to standard antibiotics.
It is imperative that future research focuses on the synthesis and rigorous antimicrobial evaluation of this compound to validate these preliminary insights. The experimental protocols and workflows provided in this guide offer a standardized approach for such investigations, ensuring the generation of robust and comparable data. Elucidating the precise mechanism of action will be a critical next step in the development of this and other promising Schiff base compounds as next-generation antibiotics.
References
Unveiling the Thermal Resilience of Phenolic Schiff Bases: A Comparative Analysis
A detailed investigation into the thermal stability of various phenolic Schiff bases reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of their performance under thermal stress, supported by experimental data and detailed methodologies, to inform the selection and development of robust molecular frameworks for advanced applications.
Phenolic Schiff bases are a versatile class of organic compounds with a wide range of applications, including in medicinal chemistry, materials science, and catalysis. Their thermal stability is a crucial parameter that dictates their suitability for various applications, particularly those involving elevated temperatures. This comparative guide delves into the thermal decomposition behavior of a selection of phenolic Schiff bases, offering a clear comparison of their stability profiles.
Comparative Thermal Stability: A Quantitative Overview
The thermal stability of phenolic Schiff bases is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key information about decomposition temperatures and residual mass (char yield). DSC, on the other hand, measures the heat flow associated with thermal transitions, such as melting and decomposition.
The following table summarizes the key thermal stability parameters for a series of phenolic Schiff bases, providing a clear comparison of their performance.
| Schiff Base | Decomposition Onset (T_onset) (°C) | Maximum Decomposition Temperature (T_max) (°C) | Final Residue (%) | Reference |
| 2,5-bis((E)-(2-hydroxybenzylidene)amino)benzene sulfonic acid (SCH1) | 298 | - | 34.64 at 1000°C | [1] |
| 4,4'-bis((E)-(2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-2,2'-disulfonic acid (SCH2) | 347 | - | 41.24 at 1000°C | [1] |
| Schiff base from 5-chloromethylisophthaldehyde and phenylpropanolamine (Ligand L) | - | - | - | [2] |
| Co(II) complex with Ligand L (C1) | 150 | 170, 190, 394 | Metal oxide | [2] |
| Cu(II) complex with Ligand L (C2) | 200-250 | - | Metal oxide | [2] |
| Zn(II) complex with Ligand L (C3) | 200-250 | - | Metal oxide | [2] |
| Schiff base from 4-amino-5-mercapto-1,2,4-triazole and 2-hydroxy-5-bromoacetophenone (SB2) | 204 | 247, 288 | - | [3] |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide was obtained through standardized thermal analysis techniques. The following provides a detailed overview of the experimental protocols typically employed.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of materials.[4][5]
Typical Experimental Setup:
-
Instrument: A thermogravimetric analyzer is used.
-
Sample Preparation: A small, precisely weighed amount of the phenolic Schiff base (typically 5-10 mg) is placed in a sample pan, commonly made of alumina or platinum.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, to prevent oxidative degradation.[6] A typical flow rate is 20-100 mL/min.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from room temperature to 800-1100 °C).[2][4]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature.
Data Interpretation:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Maximum Decomposition Temperature (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Final Residue (Char Yield): The percentage of the initial mass remaining at the end of the experiment, indicating the amount of non-volatile carbonaceous material formed.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry provides complementary information to TGA by measuring the heat flow associated with thermal events.
Typical Experimental Setup:
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum or copper pan.
-
Reference: An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
Data Interpretation:
-
Endothermic Peaks: Indicate heat absorption and can correspond to melting, evaporation, or some decomposition processes.
-
Exothermic Peaks: Indicate heat release and are often associated with crystallization or decomposition.
Logical Workflow for Comparative Thermal Stability Analysis
The following diagram illustrates a logical workflow for conducting a comparative thermal stability analysis of phenolic Schiff bases.
Caption: Workflow for comparative thermal stability analysis.
This guide provides a foundational understanding of the comparative thermal stability of phenolic Schiff bases. For more in-depth analysis, researchers are encouraged to consult the cited literature and conduct further experimental investigations tailored to their specific research needs.
References
cross-validation of analytical methods for 4-[2-(benzylideneamino)ethyl]phenol
A comprehensive guide to the cross-validation of analytical methods for the quantification of 4-[2-(benzylideneamino)ethyl]phenol is presented for researchers, scientists, and drug development professionals. This guide focuses on comparing the performance of common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the analysis of this and structurally related Schiff base compounds. The information is based on established methods for analogous phenolic and Schiff base compounds, providing a solid foundation for method development and validation.
Comparison of Analytical Methods
The two primary methods explored for the quantification of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of Schiff bases and phenolic compounds.[1][2] It offers high resolution and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.
UV-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.[3] While it may be less specific than HPLC, it can be a valuable tool for routine analysis and concentration determination, especially in the absence of interfering substances.
The selection of the most appropriate method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
Performance Data
The following tables summarize the typical performance characteristics of HPLC-UV and UV-Vis spectrophotometric methods based on data from studies on analogous Schiff bases and phenolic compounds.
Table 1: HPLC Method Performance for a Structurally Similar Schiff Base
| Parameter | Performance |
| Linearity (Concentration Range) | 0.01 - 0.03 mg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| Retention Time | ~6.4 min |
| Data based on the validation of an HPLC method for (E)-ethyl 4-(2-hydroxybenzylidene amino) benzoate.[1] |
Table 2: HPLC Method Performance for Phenolic Compounds
| Parameter | Performance |
| Linearity (Concentration Range) | Up to 2000 µg/L |
| Limit of Detection (LOD) | 4.0 µg/L |
| Precision (RSD) | < 3% for concentrations > 20 µg/L |
| Data based on the quantification of 4-ethylphenol in wine.[4] |
Table 3: Spectrophotometric Method Performance for 4-ethylphenol
| Parameter | Performance |
| Wavelength of Maximum Absorbance (λmax) | 426 nm (after derivatization) |
| Data based on the spectrophotometric determination of 4-ethylphenol using cloud point extraction.[5] |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometric analysis are provided below. These protocols are generalized from methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 50:50, v/v). The exact ratio should be optimized for the best separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 15 µL
-
Column temperature: 40°C
-
UV detection wavelength: Determined by measuring the UV spectrum of the analyte (e.g., around 280 nm for a similar Schiff base).[1]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometry
This method can be used for the direct quantification of this compound in simple matrices.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., ethanol, methanol)
-
This compound standard
Procedure:
-
Determine λmax: Dissolve a small amount of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically show a λmax around 275 nm.[3]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
benchmarking the antioxidant capacity of 4-[2-(benzylideneamino)ethyl]phenol against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the antioxidant capacity of the Schiff base 4-[2-(benzylideneamino)ethyl]phenol against established antioxidants. While a comprehensive literature search did not yield specific experimental data for this compound, this document outlines the framework for its evaluation. We present data for well-known antioxidants to serve as a baseline for comparison and provide detailed experimental protocols for key antioxidant assays.
Introduction to this compound and its Antioxidant Potential
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. Schiff bases are known to exhibit a wide range of biological activities, including antioxidant properties[1][2][3]. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals[1][2].
The structure of this compound, which features a phenolic hydroxyl (-OH) group, suggests a potential for significant antioxidant activity. Phenolic compounds are well-documented as potent antioxidants due to the ability of the hydroxyl group to scavenge free radicals[4][5]. The presence of the imine group (-C=N-) in Schiff bases can also contribute to their antioxidant capacity[1].
Comparative Data of Standard Antioxidants
To establish a benchmark for evaluating the antioxidant capacity of novel compounds like this compound, it is essential to compare their performance against well-characterized standard antioxidants. The following table summarizes the 50% inhibitory concentration (IC50) values for several known antioxidants in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | Assay | IC50 (µg/mL) | Reference |
| Vitamin C (Ascorbic Acid) | DPPH | 144.56 | [1] |
| Vitamin E (α-Tocopherol) | DPPH | 10.043 | [6] |
| Trolox | DPPH | 12.157 | [6] |
| BHT (Butylated hydroxytoluene) | DPPH | 13.326 | [6] |
| BHA (Butylated hydroxyanisole) | DPPH | 11.550 | [6] |
| Vitamin C (Ascorbic Acid) | ABTS | - | - |
| Vitamin E (α-Tocopherol) | ABTS | - | - |
| Trolox | ABTS | - | - |
| BHT (Butylated hydroxytoluene) | ABTS | 4.95 | [6] |
| BHA (Butylated hydroxyanisole) | ABTS | 4.47 | [6] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols for Antioxidant Capacity Assessment
Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed protocols for three standard assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Principle: In its radical form, DPPH has a deep violet color with an absorption maximum at around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a microplate or cuvette, add a specific volume of each dilution of the test compound to a fixed volume of the DPPH solution.
-
A control is prepared by mixing the solvent with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form.
Procedure:
-
Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+.
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
A control is prepared with the solvent and the ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. The mixture is then exposed to a source of peroxyl radicals, typically generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant protects the fluorescent probe from being damaged by the radicals. The fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.
-
Prepare a stock solution of the radical generator (AAPH).
-
Prepare a series of dilutions of the test compound and a standard (usually Trolox).
-
In a black microplate, add the fluorescent probe, the test compound or standard, and the buffer.
-
Incubate the plate at 37 °C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for the blank, the standard (Trolox), and the test samples.
-
The ORAC value is expressed as Trolox equivalents (TE) per unit of the sample.
Visualizations
The following diagrams illustrate a typical experimental workflow for antioxidant capacity assessment and a simplified signaling pathway of cellular oxidative stress.
References
- 1. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical | MDPI [mdpi.com]
- 5. Phenolic Acids of Plant Origin-A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-[2-(Benzylideneamino)ethyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-[2-(Benzylideneamino)ethyl]phenol. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a phenol derivative, it is crucial to use appropriate personal protective equipment to prevent exposure. Phenols can be corrosive and toxic, with the potential for rapid absorption through the skin.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles or a face shield | Must be worn whenever there is a potential for splashes.[3] A face shield should be used in conjunction with safety goggles.[4] |
| Hand Protection | Double-layered gloves | For incidental contact with dilute solutions, double exam-style nitrile or thicker (8mil) nitrile gloves are recommended.[3] For concentrated solutions, use utility-grade neoprene or butyl gloves over nitrile gloves.[3] |
| Body Protection | Fully buttoned lab coat and apron | A lab coat must be worn over long pants and closed-toe shoes.[3] For splash risks, a butyl rubber or neoprene apron is necessary.[3] |
| Footwear | Closed-toe, solid-top shoes | Must be chemically resistant.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]
-
Contamination Prevention: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Wash hands thoroughly after handling.[5]
-
Emergency Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Store containers at or below eye level.[3]
-
Protect from light and moisture.[3]
Disposal Plan
The disposal of this compound and its waste must be managed as hazardous chemical waste.
-
Waste Collection: All solutions and materials contaminated with this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[3][6][7]
-
Container Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[7]
-
Spill Management:
-
Decontamination: Clean contaminated surfaces and equipment with soap and water, collecting all cleaning materials for disposal as hazardous waste.[8]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical disposal facility, likely via incineration.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 2. fishersci.com [fishersci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
